5-Chloro-2-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUXHVXTMHAYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737929 | |
| Record name | 5-Chloro-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256819-16-5 | |
| Record name | 5-Chloro-2-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40737929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-methylnicotinonitrile chemical properties
An In-depth Technical Guide to 5-Chloro-2-methylnicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and highlight its relevance in the pharmaceutical industry, grounding all information in established scientific principles and literature.
Core Molecular and Physical Properties
This compound, identified by CAS Number 142408-93-3 , is a substituted pyridine derivative. The strategic placement of its functional groups—a chloro substituent at the 5-position, a methyl group at the 2-position, and a nitrile group at the 3-position—makes it a versatile intermediate for constructing more complex molecular architectures.
The fundamental properties of this compound are summarized below. It is important to note that while some physical properties are predicted based on computational models, they provide valuable estimates for experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][2] |
| Appearance | Off-white to pale yellow crystalline powder | [3] |
| Boiling Point | 220.3 ± 35.0 °C (Predicted) | [4] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water; likely soluble in organic solvents such as methanol, acetone, and dichloromethane.[3] | |
| Storage | Sealed in a dry, room temperature environment.[1] |
Spectroscopic Profile: A Structural Confirmation Toolkit
Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is not readily found, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.
Infrared (IR) Spectroscopy
The IR spectrum provides a diagnostic fingerprint of the key functional groups.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹ , characteristic of an aromatic nitrile.
-
C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the aromatic pyridine ring vibrations.
-
C-H Stretching: Aromatic C-H stretching will appear as peaks just above 3000 cm⁻¹ , while the methyl C-H stretching will be observed just below 3000 cm⁻¹ .[5]
-
C-Cl Stretch: A band in the fingerprint region, typically between 1000-1100 cm⁻¹ , can be attributed to the C-Cl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one for the methyl group.
-
Aromatic Protons (2H): The two protons on the pyridine ring (at positions 4 and 6) will appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm ). Their specific chemical shifts and coupling constants would allow for unambiguous assignment.
-
Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group will be observed in the upfield region, likely around δ 2.5-2.7 ppm .[6]
-
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule.
-
Nitrile Carbon (C≡N): This carbon is relatively deshielded and will appear around δ 115-120 ppm .
-
Aromatic Carbons: The five carbons of the pyridine ring will resonate in the δ 120-160 ppm range. The carbon attached to the chlorine atom (C5) will be influenced by the halogen's inductive effect.[7] The carbons adjacent to the nitrogen (C2 and C6) will also be significantly deshielded.
-
Methyl Carbon: The methyl carbon will give a signal in the upfield region, typically δ 20-25 ppm .
-
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 152. A characteristic isotopic peak (M+2) at m/z 154, with an intensity approximately one-third of the molecular ion peak, would confirm the presence of a single chlorine atom.[8]
Synthesis and Reactivity
Plausible Synthetic Pathway
While specific, peer-reviewed synthesis procedures for this compound are not abundant in the public domain, a logical synthetic route can be constructed based on established heterocyclic chemistry. A common approach involves the construction of the pyridine ring followed by chlorination. One such plausible method starts from precursors that can be cyclized and subsequently chlorinated. A relevant patented method for a similar compound, 2-chloro-4-methyl nicotinonitrile, utilizes phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for the chlorination and cyclization steps, which is a standard method for converting pyridine-N-oxides or hydroxypyridines into their chloro-derivatives.[9][10]
The following workflow illustrates a generalized, plausible synthesis.
Caption: Plausible synthetic workflow for this compound.
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The chemical behavior of this compound is dominated by the reactivity of the chloropyridine core. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to attack by nucleophiles. This enables the chlorine atom to act as a leaving group in Nucleophilic Aromatic Substitution (SₙAr) reactions.[11][12]
The key principles governing its reactivity are:
-
Activation: The ring nitrogen activates the pyridine ring towards nucleophilic attack, primarily at the 2- and 4-positions (ortho and para to the nitrogen).[13]
-
Positional Reactivity: The chloro group in this compound is at the 5-position, which is meta to the ring nitrogen. This position is less activated towards SₙAr compared to the 2- or 4-positions.[14] However, substitution can still occur, often requiring more forcing conditions (higher temperatures, stronger nucleophiles) than for 2- or 4-chloropyridines.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine, forming a high-energy anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion.[13]
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound in drug development stems from its role as a versatile scaffold. Halogenated heterocycles are prevalent in pharmaceuticals, where the halogen atom can serve as a handle for further functionalization or as a key pharmacophoric element influencing binding affinity, metabolic stability, and lipophilicity.[15][16]
A notable application is its documented use as an intermediate in the development of phosphoinositide-3 kinase (PI3K) modulators .[17] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers and inflammatory diseases. The ability to use this compound to build novel PI3K inhibitors highlights its direct value to pharmaceutical research and development pipelines.
Representative Experimental Protocol: Nucleophilic Substitution
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile, a common transformation in medicinal chemistry.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagents: Add a suitable polar aprotic solvent (e.g., DMF or DMSO). Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The choice of temperature is critical; higher temperatures are often required for substitution at the less-activated 5-position.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired substituted nicotinonitrile derivative.
Safety, Handling, and Disposal
As with any active chemical reagent, proper safety protocols are mandatory when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the public search results, the following guidance is based on data for structurally similar chloro- and nitrile-containing aromatic compounds.[3][18][19]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator may be necessary.
-
-
Handling and Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Disclaimer: This safety information is a guideline based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- 1. 1256819-16-5|this compound|BLD Pharm [bldpharm.com]
- 2. parchem.com [parchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. chembk.com [chembk.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5-Chloro-2-methylbenzonitrile [webbook.nist.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. chempanda.com [chempanda.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzoxazepin oxazolidinone compounds and methods of use - Patent US-9643980-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 5-Chloro-2-methylnicotinonitrile
For Immediate Release
This technical guide, designed for researchers, scientists, and professionals in drug development, provides a detailed analysis of the expected spectroscopic signature of 5-Chloro-2-methylnicotinonitrile. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to predict and interpret the compound's key spectral features. This predictive approach offers a robust framework for the characterization and quality control of this important chemical entity.
Molecular Structure and Overview
This compound (CAS: 1256819-16-5, Molecular Formula: C₇H₅ClN₂) is a substituted pyridine derivative with a molecular weight of 152.58 g/mol . Its structure, featuring a chlorine atom, a methyl group, and a nitrile function on the pyridine ring, makes it a valuable intermediate in the synthesis of various pharmaceutical agents. Accurate spectroscopic analysis is paramount for confirming its identity, purity, and stability.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 | Doublet (d) | 1H | H-6 |
| ~ 7.8 | Doublet (d) | 1H | H-4 |
| ~ 2.7 | Singlet (s) | 3H | -CH₃ |
Interpretation and Rationale:
The ¹H NMR spectrum of this compound is anticipated to be relatively simple and highly informative. The pyridine ring contains two aromatic protons, H-4 and H-6.
-
Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring will deshield the aromatic protons, shifting them downfield. The proton at the C-6 position (H-6) is expected to be the most downfield due to its proximity to the ring nitrogen. The proton at the C-4 position (H-4) will also be downfield, influenced by the adjacent chloro and cyano groups. These two protons will appear as doublets due to coupling with each other.
-
Methyl Protons (-CH₃): The methyl group protons at the C-2 position are attached to an sp²-hybridized carbon of the aromatic ring. They are expected to resonate at a characteristic chemical shift of around 2.7 ppm. As there are no adjacent protons, this signal will appear as a sharp singlet, integrating to three protons.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
-
Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-2 |
| ~ 152 | C-6 |
| ~ 140 | C-4 |
| ~ 135 | C-5 |
| ~ 118 | C-3 |
| ~ 115 | -C≡N |
| ~ 25 | -CH₃ |
Interpretation and Rationale:
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the methyl group (C-2) will be significantly downfield. The carbons attached to the electronegative chlorine (C-5) and nitrogen (C-6 and C-2) will also be deshielded. The quaternary carbon of the nitrile group (C-3) and the nitrile carbon itself will have characteristic chemical shifts.
-
Nitrile Carbon (-C≡N): The carbon of the cyano group is expected in the 115-120 ppm region.
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region, typically around 25 ppm.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
-
Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~ 2230-2210 | Strong, Sharp | C≡N stretch (nitrile) |
| ~ 1600-1450 | Medium-Strong | C=C and C=N ring stretching |
| ~ 850-800 | Strong | C-Cl stretch |
Interpretation and Rationale:
The IR spectrum will provide key information about the functional groups present.
-
Nitrile Stretch (C≡N): The most characteristic peak will be a strong, sharp absorption in the region of 2230-2210 cm⁻¹ due to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group.[1]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 850 and 800 cm⁻¹.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: Perform a background subtraction and ATR correction.
Mass Spectrometry (MS)
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 152/154 | [M]⁺ (Molecular ion) |
| 117 | [M - Cl]⁺ |
| 125 | [M - HCN]⁺ |
Interpretation and Rationale:
Electron ionization mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 152. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 154 with about one-third the intensity of the molecular ion peak is a key diagnostic feature.
-
Major Fragmentation Pathways:
-
Loss of Chlorine: A significant fragment is expected at m/z 117, corresponding to the loss of a chlorine radical from the molecular ion.
-
Loss of HCN: Fragmentation of the pyridine ring could lead to the loss of a neutral hydrogen cyanide molecule, resulting in a fragment at m/z 125.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-300.
Visualizing the Molecular Structure
Caption: Molecular structure of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a solid foundation for the analytical characterization of this important pharmaceutical intermediate. Researchers and scientists can use this guide to anticipate spectral patterns, aid in the interpretation of experimental data, and ensure the quality and identity of their materials.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methylnicotinonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate for accessing complex molecular architectures. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, drawing upon established chemical transformations and analogous reactions. Each proposed route is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles.
Introduction: The Significance of this compound
The pyridine core is a ubiquitous scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities. The presence of a chloro, a methyl, and a cyano group on the pyridine ring of this compound offers multiple points for further functionalization. The chloro group can be displaced via nucleophilic aromatic substitution, the methyl group can be functionalized, and the nitrile group can be hydrolyzed, reduced, or converted to other functional groups. This versatility makes it an attractive starting material for the development of novel therapeutic agents and crop protection chemicals.
Proposed Synthetic Pathways
Based on a thorough review of the chemical literature, two primary retrosynthetic disconnections are proposed for the synthesis of this compound. These pathways leverage readily available starting materials and well-established synthetic methodologies.
Pathway 1: From 2-Amino-5-methylpyridine
This pathway begins with the commercially available 2-Amino-5-methylpyridine and proceeds through a Sandmeyer-type reaction to introduce the chloro and cyano functionalities.
Conceptual Workflow for Pathway 1
Caption: A proposed synthetic route to this compound starting from 2-Amino-5-methylpyridine.
Mechanistic Rationale
The initial step involves the diazotization of the amino group on 2-Amino-5-methylpyridine using sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction with copper(I) chloride to install the chlorine atom at the 2-position. The final step involves the introduction of the cyano group at the 3-position. This can be a challenging transformation and may require a multi-step sequence, such as formylation followed by conversion to the nitrile. A more direct approach could involve a metal-catalyzed cyanation reaction.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Chloro-5-methylpyridine
-
To a stirred solution of 2-Amino-5-methylpyridine in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid.
-
The reaction mixture is stirred at room temperature for several hours and then heated to facilitate the completion of the reaction.
-
After cooling, the mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 2-Chloro-5-methylpyridine, which can be purified by distillation or column chromatography.
Step 2: Synthesis of this compound
This step is proposed based on analogous transformations, as direct cyanation of 2-chloro-5-methylpyridine at the 3-position is not straightforward.
Method A: Formylation followed by conversion to nitrile
-
2-Chloro-5-methylpyridine is subjected to a formylation reaction, for example, using a Vilsmeier-Haack reagent (POCl₃, DMF), to introduce a formyl group at the 3-position, yielding 2-chloro-5-methylnicotinaldehyde.[1]
-
The resulting aldehyde is then converted to the nitrile. A common method is to first form the oxime by reacting the aldehyde with hydroxylamine hydrochloride, followed by dehydration of the oxime using a reagent like acetic anhydride or thionyl chloride to afford this compound.
Method B: Metal-catalyzed cyanation (less likely to be selective)
-
A more direct but potentially less selective approach would involve a palladium-catalyzed cyanation reaction of a halogenated precursor. However, achieving regioselective cyanation at the 3-position in the presence of a chloro group at the 2-position would be challenging.
Pathway 2: From 2-Methyl-5-hydroxypyridine
This pathway utilizes 2-Methyl-5-hydroxypyridine as the starting material, leveraging the directing effects of the hydroxyl group to facilitate functionalization of the pyridine ring.
Conceptual Workflow for Pathway 2
Caption: A proposed synthetic route to this compound starting from 2-Methyl-5-hydroxypyridine.
Mechanistic Rationale
The synthesis of 2-Methyl-5-hydroxypyridine can be achieved through various methods, often starting from methylpyridine derivatives.[2][3] Once obtained, the hydroxyl group can direct electrophilic substitution to the adjacent positions. While direct cyanation might be challenging, a multi-step approach involving formylation and subsequent conversion to the nitrile is plausible. The hydroxyl group can then be converted to a chloro group. A common method for this transformation is treatment with phosphoryl chloride (POCl₃).
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Methyl-5-hydroxypyridine
-
A common approach involves the nitration of a methylpyridine derivative followed by nucleophilic substitution with a hydroxide source.[2] Another method involves starting from 2-bromo-5-methylpyridine and treating it with potassium tert-butoxide followed by an acidic workup.[3]
Step 2: Synthesis of 5-Hydroxy-2-methylnicotinonitrile
-
2-Methyl-5-hydroxypyridine is subjected to a regioselective formylation reaction at the 3-position.
-
The resulting 5-hydroxy-2-methylnicotinaldehyde is then converted to the corresponding nitrile, 5-hydroxy-2-methylnicotinonitrile, using the methods described in Pathway 1 (oxime formation and dehydration).
Step 3: Synthesis of this compound
-
5-Hydroxy-2-methylnicotinonitrile is treated with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).
-
The reaction is typically heated to drive the conversion of the hydroxyl group to a chloro group.
-
After the reaction is complete, the mixture is carefully quenched with ice water and neutralized.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₅ClN₂ | 152.58 | 1256819-16-5[4][5] |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | 1603-41-4 |
| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | 18368-63-3 |
| 2-Methyl-5-hydroxypyridine | C₆H₇NO | 109.13[6] | 1003-68-5[2] |
Conclusion
The synthesis of this compound can be approached through several plausible routes, primarily starting from either 2-Amino-5-methylpyridine or 2-Methyl-5-hydroxypyridine. While direct, single-step conversions for all transformations may not be readily available, the proposed multi-step pathways rely on well-established and robust chemical reactions. The choice of a specific route will depend on the availability of starting materials, desired scale of synthesis, and the capabilities of the laboratory. Further optimization of reaction conditions for each step would be necessary to achieve high yields and purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 1256819-16-5|this compound|BLD Pharm [bldpharm.com]
- 5. parchem.com [parchem.com]
- 6. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 5-Chloro-2-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-2-methylnicotinonitrile
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing nitrile and chloro substituents on the pyridine ring, coupled with the electron-donating methyl group, make it a valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive exploration of the reactivity and reaction mechanisms of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Molecular Architecture and Inherent Reactivity
The reactivity of this compound is dictated by the electronic landscape of the pyridine ring. The nitrogen atom and the cyano group are strongly electron-withdrawing, creating an electron-deficient (electrophilic) character at the carbon atoms of the ring, particularly at positions 2, 4, and 6. The chlorine atom at the 5-position and the methyl group at the 2-position further modulate this reactivity. The chlorine atom, being a halogen, is a good leaving group in nucleophilic aromatic substitution reactions. The methyl group, being electron-donating, can influence the regioselectivity of certain reactions.
The primary modes of reactivity for this compound can be broadly categorized as:
-
Nucleophilic Aromatic Substitution (SNAr) at the C5 position.
-
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Cl bond.
-
Chemical Transformations of the Nitrile Group .
This guide will delve into the mechanistic underpinnings and practical applications of each of these reaction classes.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Pyridines
The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic attack, particularly at the carbon atom bearing the chloro leaving group. This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]
The rate of SNAr reactions on chloropyridines is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring.[3] While the chlorine at the 5-position is not as activated as a chlorine at the 2- or 4-positions, the overall electron-withdrawing character of the nitrile group and the ring nitrogen still facilitates this transformation, often requiring elevated temperatures.[1][4]
General Mechanism of SNAr on this compound
References
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Introduction: The Strategic Importance of 5-Chloro-2-methylnicotinonitrile
An In-Depth Technical Guide to the Starting Materials for 5-Chloro-2-methylnicotinonitrile Synthesis
This compound is a pivotal chemical intermediate, serving as a highly versatile building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its substituted pyridine structure, featuring a chlorine atom, a methyl group, and a nitrile function, provides multiple reactive sites for constructing advanced molecular architectures. The strategic selection of a synthetic route, and therefore the starting materials, is a critical decision in the drug development and manufacturing process, directly influencing scalability, cost-effectiveness, safety, and environmental impact. This guide provides an in-depth analysis of the primary synthetic pathways, focusing on the causality behind the selection of starting materials and the underlying chemical principles that govern each transformation.
Synthetic Pathway 1: Nucleophilic Aromatic Substitution of Dihalogenated Pyridines
One of the most direct and frequently employed strategies involves the selective functionalization of a pre-existing, readily available pyridine core. This approach leverages the inherent reactivity of halogenated pyridines, particularly the enhanced reactivity of halogens at the 2- and 6-positions towards nucleophilic attack.
Core Starting Material: 2,5-Dichloropyridine
2,5-Dichloropyridine is a commercially available and cost-effective starting material that provides the core pyridine ring with the required chlorine atom at the 5-position.[1] The primary challenge of this route is the selective introduction of the methyl and cyano groups at the 2- and 3-positions, respectively. A common and effective approach is to first introduce the methyl group via a cross-coupling reaction, followed by cyanation.
Causality and Field-Proven Insights:
The order of functionalization is critical. Introducing the methyl group first, to form 2-chloro-5-methylpyridine, is generally preferred. The methyl group is an electron-donating group, which can slightly deactivate the ring towards further nucleophilic substitution, but its primary role here is to set the stage for the introduction of the nitrile. The subsequent step, introducing the cyano group, is the key transformation.
The conversion of a chloro-substituent to a nitrile on a pyridine ring is typically achieved through palladium-catalyzed cross-coupling reactions, such as those employing zinc cyanide or copper(I) cyanide. These methods are favored for their high functional group tolerance and generally good yields.
Experimental Protocol: Two-Step Synthesis from 2,5-Dichloropyridine
Step 1: Methylation of 2,5-Dichloropyridine to form 2-Chloro-5-methylpyridine
-
To a solution of 2,5-dichloropyridine (1 equivalent) in an appropriate solvent such as THF or dioxane, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equivalents).
-
Add a suitable methylating agent, such as methylboronic acid or trimethylboroxine (1.2 equivalents), and a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to reflux for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-5-methylpyridine.
Step 2: Cyanation of 2-Chloro-5-methylpyridine
This step is hypothetical as a direct cyanation at the 3-position is challenging. A more plausible route from 2-chloro-5-methylpyridine is detailed in Pathway 2. A more common industrial approach would be to start with a precursor that allows for easier introduction of the nitrile group.
Logical Workflow: Dihalopyridine Route
Caption: Synthesis from a Dihalogenated Pyridine Precursor.
Synthetic Pathway 2: Directed ortho-Metalation and Cyanation
This pathway offers a more regioselective method for introducing the cyano group, starting from a pyridine that already contains the chloro and methyl substituents.
Core Starting Material: 2-Chloro-5-methylpyridine
This intermediate, which can be synthesized as described in Pathway 1 or obtained commercially, is the cornerstone of this approach.[2] The strategy relies on using the existing chloro and methyl groups to direct the regioselective introduction of the nitrile at the 3-position.
Causality and Field-Proven Insights:
Directed ortho-metalation (DoM) is a powerful tool in heterocyclic chemistry. In this case, the chloro-substituent at the 2-position can direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate the C3 position of the pyridine ring. The resulting lithiated intermediate is a potent nucleophile that can then react with a suitable electrophilic cyanating agent to install the nitrile group precisely where it is needed.
This method avoids the potential for side reactions or the need for protecting groups that might be associated with other functionalization strategies. The choice of the cyanating agent is crucial; reagents like N-cyanobenzensulfonamide or tosyl cyanide are often effective.
Experimental Protocol: Directed Metalation-Cyanation
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloro-5-methylpyridine (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Add a solution of an electrophilic cyanating agent, such as tosyl cyanide (1.2 equivalents), in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
Purify the resulting crude solid by recrystallization or silica gel chromatography to afford this compound.
Logical Workflow: Directed Metalation Route
Caption: Synthesis via Directed ortho-Metalation (DoM).
Synthetic Pathway 3: Ring Formation via Acyclic Precursors (De Novo Synthesis)
Instead of modifying a pre-formed pyridine ring, it is also possible to construct the ring from acyclic (non-cyclic) starting materials. This "de novo" approach offers significant flexibility in introducing various substituents.
Core Starting Materials: Malononitrile and an α,β-Unsaturated Ketone Derivative
This strategy typically involves a condensation reaction between a compound containing an active methylene group (like malononitrile, which provides the nitrile) and a suitable 1,3-dielectrophile precursor. A related synthesis for an isomer, 2-chloro-4-methyl nicotinonitrile, starts from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by chlorination.[3]
Causality and Field-Proven Insights:
This type of reaction, often a variation of the Hantzsch pyridine synthesis or related condensations, builds the heterocyclic core in a convergent manner. The initial step is typically a Knoevenagel or Michael addition reaction to form an intermediate, which then undergoes cyclization, dehydration, and aromatization to form the substituted pyridinone or aminopyridine ring. The final step involves converting a hydroxyl or amino group into the required chloro substituent, often using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
While this route can be highly efficient and adaptable, it often requires careful control of reaction conditions to manage the formation of byproducts. The choice of the acyclic precursors directly determines the substitution pattern of the final pyridine ring.
Experimental Protocol: De Novo Synthesis (Illustrative)
-
Condensation & Cyclization: To a solution of malononitrile (1 equivalent) and a suitable β-ketoaldehyde or its enamine equivalent (e.g., a derivative of acetoacetaldehyde) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.
-
Heat the mixture to reflux for 6-12 hours. During this time, the components will condense and cyclize to form a 2-hydroxy-6-methyl-5-chloronicotinonitrile precursor (assuming a chlorinated starting material was used) or a related intermediate.
-
After cooling, the intermediate often precipitates and can be collected by filtration.
-
Chlorination: Suspend the crude intermediate in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (typically around 110 °C) for 2-6 hours until the transformation is complete (monitored by TLC or HPLC).
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain the final product.
Logical Workflow: De Novo Ring Synthesis
Caption: De Novo Pyridine Ring Synthesis from Acyclic Precursors.
Comparative Analysis of Synthetic Routes
| Feature | Pathway 1: From 2,5-Dichloropyridine | Pathway 2: Directed ortho-Metalation | Pathway 3: De Novo Ring Synthesis |
| Core Starting Material(s) | 2,5-Dichloropyridine | 2-Chloro-5-methylpyridine | Malononitrile, α,β-Unsaturated Ketone |
| Key Advantages | Utilizes a simple, readily available starting material. | High regioselectivity for cyanation at C3. | High flexibility in substituent placement. |
| Key Challenges | Requires multiple steps; potential for isomer formation. | Requires cryogenic temperatures (-78 °C) and strong, moisture-sensitive bases (LDA). | Can involve multiple steps with potentially lower overall yield; optimization can be complex. |
| Industrial Scalability | Moderate; depends on the efficiency of the cross-coupling and cyanation steps. | Challenging due to cryogenic conditions and handling of pyrophoric reagents. | Potentially high if the condensation reaction is efficient and high-yielding. |
| Reagent Hazards | Palladium catalysts (cost, toxicity). | LDA (pyrophoric), cryogenic liquids. | Phosphorus oxychloride (highly corrosive and water-reactive). |
Conclusion
The synthesis of this compound can be approached from several distinct strategic directions. The choice of starting material is fundamentally linked to the chosen pathway.
-
Synthesis from 2,5-dichloropyridine is a logical route based on functional group interconversion on a simple, commercially available core.
-
The Directed ortho-Metalation of 2-chloro-5-methylpyridine offers an elegant and highly regioselective solution for the critical cyanation step, though it presents challenges for large-scale industrial production due to its stringent reaction conditions.
-
De novo synthesis from acyclic precursors provides the greatest flexibility but requires careful optimization of the ring-forming condensation and subsequent chlorination steps.
For researchers and drug development professionals, the optimal choice will depend on a careful evaluation of project-specific priorities, including scale, cost, available equipment, and safety considerations.
References
An In-Depth Technical Guide to 5-Chloro-2-methylnicotinonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
Executive Summary
The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and versatile chemical handles allow for extensive structural diversification, making it an ideal starting point for drug discovery campaigns. This guide focuses on a key derivative, 5-Chloro-2-methylnicotinonitrile , a versatile building block whose strategic placement of chloro, methyl, and nitrile functionalities offers a triad of reactive sites for generating complex molecular architectures.
This document provides a comprehensive technical overview, detailing a robust synthetic pathway to the core scaffold, exploring its chemical reactivity for the synthesis of diverse analogues, and highlighting its proven application in the development of targeted therapeutics, particularly in the realm of kinase inhibition. All protocols are presented with an emphasis on the underlying chemical principles, ensuring both practical utility and a deep understanding of the experimental choices involved.
The Nicotinonitrile Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridine ring is a fundamental component in over 7,000 medically significant molecules and is integral to numerous natural products and pharmaceuticals.[3] When functionalized with a cyano group at the 3-position, it forms the nicotinonitrile scaffold. This moiety is present in several blockbuster drugs, demonstrating its clinical and commercial significance.[1][4]
Examples of Marketed Drugs Featuring the Nicotinonitrile Core:
| Drug Name | Therapeutic Class | Mechanism of Action |
| Bosutinib | Oncology | Dual Src/Abl Kinase Inhibitor |
| Neratinib | Oncology | Pan-HER (EGFR, HER2, HER4) Kinase Inhibitor |
| Milrinone | Cardiology | Phosphodiesterase 3 (PDE3) Inhibitor |
| Olprinone | Cardiology | Phosphodiesterase 3 (PDE3) Inhibitor |
The success of these drugs underscores the value of the nicotinonitrile core. The pyridine nitrogen acts as a hydrogen bond acceptor, the aromatic ring engages in π-stacking interactions, and the nitrile group, an effective hydrogen bond acceptor and metabolic stabilizer, can be further elaborated into other functional groups. This compound capitalizes on this privileged structure by introducing a chloro atom at the 5-position—a prime handle for cross-coupling and nucleophilic substitution reactions—and a methyl group at the 2-position, which can influence solubility, metabolic stability, and steric interactions within a binding pocket.
Physicochemical Properties and Spectroscopic Analysis
A thorough understanding of the core scaffold's properties is essential for its effective use.
Table 2.1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1256819-16-5 |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
Spectroscopic Characterization
While obtaining direct spectra is the gold standard, the following provides an expert analysis of the expected spectral features based on the molecular structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Two signals should appear in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C4 (adjacent to the chloro and nitrile groups) would likely appear as a doublet, and the proton at C6 (adjacent to the nitrogen and methyl group) would also be a doublet. A sharp singlet with an integration of 3H would be observed in the upfield region (~2.5-2.7 ppm) for the C2-methyl group.
-
¹³C NMR: The carbon NMR spectrum should display all seven unique carbon signals. The nitrile carbon (C≡N) will be a characteristic downfield signal (~115-120 ppm). The six carbons of the pyridine ring will appear in the aromatic region (~120-160 ppm). The methyl carbon will be a distinct upfield signal (~20-25 ppm).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other significant peaks will include C-H stretching from the aromatic ring and methyl group (~2900-3100 cm⁻¹), and C=C/C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 152. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed at m/z 152 and 154, confirming the elemental composition.
Synthesis of the Core Scaffold: this compound
While various synthetic routes to substituted nicotinonitriles exist, a highly reliable and scalable approach for this compound involves the Sandmeyer reaction, a classic transformation for converting an amino group on an aromatic ring into a variety of functionalities, including halides and nitriles.[5][6] This method offers high yields and utilizes readily available starting materials.
Proposed Synthetic Route: The Sandmeyer Reaction
The proposed synthesis begins with the commercially available 2-Amino-5-chloro-6-methylpyridine .[7] This precursor undergoes diazotization in the presence of a nitrite source and a strong acid to form a highly reactive diazonium salt intermediate. This intermediate is then immediately treated with a cyanide salt, typically copper(I) cyanide, to yield the target nicotinonitrile.
Detailed Experimental Protocol: Sandmeyer Cyanation
Trustworthiness: This protocol is a robust, self-validating system based on well-established Sandmeyer reaction principles applied to heterocyclic amines.[6] The distinct physical properties of the starting material, intermediate (transient color change), and final product (solid precipitate) provide clear checkpoints for reaction progress.
Materials:
-
2-Amino-5-chloro-6-methylpyridine (1.0 eq)
-
Sulfuric acid (conc., ~3.0 eq)
-
Sodium nitrite (NaNO₂, 1.1 eq)
-
Copper(I) cyanide (CuCN, 1.2 eq)
-
Potassium cyanide (KCN, 1.2 eq)
-
Toluene
-
Deionized water
-
Ice
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add 2-Amino-5-chloro-6-methylpyridine to a chilled (0-5 °C) solution of concentrated sulfuric acid in water. Maintain the temperature below 10 °C throughout the addition.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise via the dropping funnel. Causality: The slow, cold addition is critical to control the exothermic diazotization reaction and prevent the premature decomposition of the unstable diazonium salt. A slight excess of nitrous acid ensures complete conversion of the starting amine.
-
Stir the mixture at 0-5 °C for an additional 30-45 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a slight color change.
-
Sandmeyer Reaction: In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water and heat it to 60-70 °C. Expertise: Using a mixture of CuCN and KCN forms the soluble tetracyanocuprate(I) complex [Cu(CN)₄]³⁻, which is a more effective source of the cyanide nucleophile than CuCN alone.
-
Slowly and carefully add the cold diazonium salt solution from step 3 to the hot cyanide solution. Vigorous nitrogen gas evolution will occur. Causality: This addition must be controlled to manage the effervescence and the exothermic nature of the substitution reaction.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1-2 hours to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with toluene (3x).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Chemical Reactivity and Synthesis of Derivatives
The true value of this compound as a scaffold lies in its predictable and versatile reactivity, allowing for the systematic generation of analogue libraries. The C5-chloro and C3-nitrile groups are the primary sites for chemical modification.
Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the electron-withdrawing nitrile group. The C5-chloro atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, providing a straightforward method to introduce diverse functional groups.[8][9][10]
Protocol 4.1.1: Amination via SNAr
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2-2.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the mixture at 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purify via column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-chloro position is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[11][12] Reactions like Suzuki, Stille, and Buchwald-Hartwig amination are particularly valuable.
Protocol 4.2.1: Suzuki Coupling
-
To a degassed solvent (e.g., dioxane/water mixture), add this compound (1.0 eq), the desired boronic acid or ester (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Causality: Degassing the solvent is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it.
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed.
-
Cool the mixture, filter through celite to remove the catalyst, and perform an aqueous work-up.
-
Purify the crude product by column chromatography or recrystallization.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into other key functionalities.
-
Reduction to a Primary Amine: The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ with Raney Nickel).[13][14] This introduces a basic center and a key linker for further derivatization.
-
Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (-COOH), providing a handle for amide coupling or other modifications.[15]
-
Cycloaddition Reactions: Nitriles can participate as dienophiles or dipolarophiles in certain cycloaddition reactions to form heterocyclic rings, such as tetrazoles (with sodium azide).[16][17]
Protocol 4.3.1: Nitrile Reduction to Amine
-
In a dry flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield the desired aminomethyl pyridine derivative.
Applications in Drug Discovery
The true utility of the this compound scaffold is realized in its application as a template for synthesizing potent and selective therapeutic agents. Its derivatives have shown significant promise, particularly as kinase inhibitors.
Role as a Scaffold for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[18] The nicotinonitrile scaffold is adept at targeting the ATP-binding site of many kinases. The pyridine nitrogen can form a crucial hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition.
Derivatives of this compound can be designed where the core scaffold acts as the hinge-binding element. The C5 position, modified via SNAr or cross-coupling, can be used to project a substituent into the solvent-exposed region or a deeper hydrophobic pocket, allowing for the fine-tuning of potency and selectivity.[19][20][21]
A study on ALK/EGFR dual kinase inhibitors identified compounds where a 5-chloro-pyrimidine core (a bioisostere of 5-chloropyridine) was central to activity.[19] Similarly, research into CHK1 inhibitors has successfully utilized 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, highlighting the power of this general scaffold in generating potent and selective inhibitors for oncology targets.[22]
Table 5.1: Representative Biological Activities of Nicotinonitrile Analogues
| Scaffold | Target | Activity (IC₅₀ / EC₅₀) | Therapeutic Area | Reference |
| 5-(Pyrimidin-2-ylamino)picolinonitrile | CHK1 Kinase | 0.4 nM | Oncology | [22] |
| 5-Chloro-4-aminopyrimidine | ALK/EGFR Kinase | Low nM | Oncology | [19] |
| Thiazole-5-carboxamide | Src/Abl Kinase | Low nM | Oncology | [20] |
| 5-Aminothieno[2,3-c]pyridine | M₄ mAChR PAM | 95 nM | Neuroscience | [23] |
Potential as a Building Block for GPCR Modulators
G-protein coupled receptors (GPCRs) are another major class of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response.[24][25][26] The ability to easily generate diverse libraries from the this compound scaffold makes it an attractive starting point for screening campaigns aimed at identifying novel GPCR allosteric modulators. The C5 position can be decorated with various groups to probe the topology of allosteric sites on different GPCRs.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers a confluence of stability, reactivity, and biological relevance. Its synthesis is achievable through robust and scalable chemical methods, and its functional handles provide a predictable platform for the generation of diverse chemical libraries. The proven success of the broader nicotinonitrile class in yielding marketed drugs, combined with the specific advantages conferred by the 5-chloro and 2-methyl substituents, positions this molecule as a high-value asset for drug discovery programs.
Future efforts should focus on exploring novel cross-coupling methodologies to expand the accessible chemical space from the C5 position and developing innovative transformations of the nitrile group to create unique heterocyclic systems. As our understanding of complex biological pathways deepens, scaffolds like this compound will remain indispensable tools for the medicinal chemists dedicated to designing the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-chloro-6-methylpyridine 97 36936-23-9 [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. gacariyalur.ac.in [gacariyalur.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Cobalt-catalyzed cross-coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 14. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemicalkinomics.com [chemicalkinomics.com]
- 19. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Potential of 5-Chloro-2-methylnicotinonitrile: A Technical Guide for Researchers
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and agrochemical development, the nicotinonitrile (3-cyanopyridine) scaffold stands out as a "privileged structure."[1] Its inherent chemical versatility and proven track record in a multitude of biologically active agents make it a compelling starting point for novel research.[1] This technical guide delves into the prospective biological activities of a specific, yet underexplored, derivative: 5-Chloro-2-methylnicotinonitrile. While direct, extensive research on this particular molecule is nascent, a wealth of information on structurally related compounds provides a strong foundation for predicting its potential applications and guiding future research. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, synthesizing available data on analogous compounds to illuminate the path forward for investigating this compound.
The Nicotinonitrile Core: A Foundation of Diverse Bioactivity
The pyridine ring is a cornerstone of numerous natural products, including vitamins and coenzymes, and is a prevalent motif in a vast array of pharmaceuticals and agrochemicals.[2][3] The introduction of a cyano group at the 3-position to form the nicotinonitrile scaffold further enhances its potential for biological interaction. This framework is present in established drugs, highlighting its therapeutic relevance.[1] The diverse biological activities attributed to substituted nicotinonitriles are extensive, spanning applications in oncology, infectious diseases, and inflammation.[1][2][4]
Synthesis of this compound and Related Analogs
The synthesis of nicotinonitrile derivatives is well-established, offering researchers multiple routes to access these compounds. A common and effective method for the synthesis of related chloronicotinonitriles involves the reaction of a nicotinamide-1-oxide precursor with phosphorus pentachloride and phosphorus oxychloride.[5] This procedure, while requiring careful handling of reagents, provides a reliable pathway to the chlorinated nicotinonitrile core.
A plausible synthetic route to this compound could be adapted from established methods for similar structures. For instance, the synthesis of 5-chloro-2-methyl aniline from 4-chloro-2-nitrotoluene has been documented, which could serve as a precursor for further functionalization to the target nicotinonitrile.[6]
Experimental Protocol: Synthesis of 2-Chloronicotinonitrile (A Representative Analog)
This protocol is adapted from a known procedure for a related compound and should be optimized for the synthesis of this compound.[5]
Materials:
-
Nicotinamide-1-oxide
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous ether
-
Anhydrous sodium carbonate
-
Activated charcoal
Procedure:
-
In a round-bottom flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride.
-
Slowly add phosphorus oxychloride to the mixture with shaking.
-
Attach a condenser and heat the reaction mixture in an oil bath, gradually raising the temperature to 100°C.
-
After the reaction is complete, cool the mixture and carefully pour it over crushed ice.
-
Allow the crude product to precipitate overnight at 5°C.
-
Filter the crude product and wash it with water.
-
Suspend the solid in a 5% sodium hydroxide solution and stir for 30 minutes. Filter and wash with water until the filtrate is neutral.
-
Extract the product using a Soxhlet extractor with anhydrous ether, with a layer of anhydrous sodium carbonate at the bottom of the thimble.
-
Treat the ethereal solution with activated charcoal and boil under reflux.
-
Filter the solution and evaporate the solvent to obtain the 2-chloronicotinonitrile product.
Causality Behind Experimental Choices: The use of phosphorus pentachloride and phosphorus oxychloride are crucial for the chlorination and dehydration of the nicotinamide-1-oxide to form the chloronicotinonitrile. The subsequent workup with sodium hydroxide is to neutralize any remaining acidic impurities. Soxhlet extraction provides an efficient method for isolating the product from the reaction mixture.
Potential Biological Activities and Mechanisms of Action
Based on the known activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects, primarily in the realms of agriculture and medicine.
Insecticidal Activity: A Neonicotinoid Analog?
The chloropyridine moiety is a key pharmacophore in the highly successful class of neonicotinoid insecticides.[7] These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and subsequent paralysis and death.[8] The selective toxicity of neonicotinoids towards insects over vertebrates is a major advantage and is attributed to their higher affinity for insect nAChRs.[7]
The presence of the 5-chloro-2-methylpyridine core in the target molecule strongly suggests potential insecticidal activity. The cyano group, an electronegative pharmacophore, is also a feature of some neonicotinoids.[7] It is plausible that this compound could interact with insect nAChRs, although its precise mode of action, whether as an agonist or modulator, would require experimental validation.[9]
Table 1: Insecticidal Activity of Representative Pyridine Derivatives
| Compound | Target Pest | Activity Metric | Reference |
| N-morpholinium 7,7-dimethyl-3-cyano-4-(4'-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-2-thiolate | Cowpea aphid (Aphis craccivora) | ~4-fold more active than acetamiprid | [10] |
| Piperidinium 5-acetyl-4-(4'-chlorophenyl)-3-cyano-6-methyl-pyridine-2-thiolate | Cowpea aphid (Aphis craccivora) | Moderate to strong | [10] |
| 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitro-N-phenylbenzamide | Armyworm (Mythimna separata) | LC₅₀ = 1.85 mg/L | [11] |
Diagram 1: Proposed Mechanism of Insecticidal Action
Caption: Proposed agonistic action on insect nAChRs.
Herbicidal and Fungicidal Potential
Pyridine derivatives are also well-represented in the field of herbicides and fungicides.[12][13][14][15] For instance, certain N-alkoxyamides of 6-(substituted phenyl)-4-aminopicolinates have demonstrated broad-spectrum herbicidal activity.[12] Similarly, triazolopyrimidine derivatives containing a chlorophenyl group have shown fungicidal properties.[15] While direct evidence is lacking for this compound, its structural similarity to these active compounds warrants investigation into its potential as a crop protection agent.
Pharmaceutical Applications: A Focus on Anticancer Activity
The nicotinonitrile scaffold is a recurring motif in a variety of compounds with demonstrated antiproliferative activity against various cancer cell lines.[2][3][4] The mechanism of action for these compounds is often linked to the inhibition of key cellular processes, such as kinase signaling pathways that are crucial for cancer cell survival and proliferation.[2]
Table 2: Antiproliferative Activity of Substituted Nicotinonitriles
| Compound Derivative Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Novel fused nicotinonitriles | NCI-H460, MCF-7, SF-268 | Active | [4] |
| Nicotinonitrile with pyrazole moiety | Hepatocellular and cervical carcinomas | Significant cytotoxicity | [4] |
| Pyridinethione derivatives | HCT-116, HepG-2, MCF-7 | Interesting antitumor activity | [3] |
The presence of both a chloro and a methyl substituent on the pyridine ring of this compound could influence its pharmacokinetic properties and binding affinity to biological targets. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the pyridine ring and potentially enhance binding interactions.[16]
Diagram 2: General Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for evaluating biological activity.
Structure-Activity Relationships (SAR): Guiding Principles for Optimization
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[16] For instance, in a series of 2-amino-4-chloropyridine derivatives, the presence of specific aldehydes in the Schiff base formation significantly influenced their antimicrobial activity.[17] Similarly, for antiproliferative activity, the presence of -OMe, -OH, -C=O, and -NH₂ groups has been shown to enhance efficacy, while bulky groups or halogen atoms can sometimes lead to lower activity.[16]
For this compound, the chlorine at the 5-position and the methyl group at the 2-position are key determinants of its potential activity. Future research should focus on synthesizing analogs with modifications at these and other positions to establish a clear SAR and optimize for desired biological effects.
Conclusion and Future Directions
While direct experimental data on this compound remains limited, the extensive body of research on related nicotinonitrile and chloropyridine derivatives provides a strong rationale for its investigation as a biologically active agent. The evidence strongly suggests potential applications in agriculture as an insecticide, and in medicine as an anticancer agent.
Future research should prioritize the following:
-
Efficient Synthesis: Development and optimization of a reliable synthetic route to produce this compound in sufficient quantities for biological screening.
-
Broad-Spectrum Biological Screening: Comprehensive evaluation of its insecticidal, herbicidal, fungicidal, and antiproliferative activities using established in vitro and in vivo assays.
-
Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which any observed biological activity is mediated.
-
Structure-Activity Relationship Studies: Synthesis and testing of a library of analogs to identify the key structural features required for optimal activity and selectivity.
The exploration of this compound represents a promising avenue for the discovery of novel and effective chemical entities for a range of applications. This guide provides the foundational knowledge and strategic direction for researchers to embark on this exciting area of investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 7. Neonicotinoid insecticide toxicology: mechanisms of selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. patents.justia.com [patents.justia.com]
- 14. WO2018162999A1 - Fungicidal combinations - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Strategic Utility of Chloro-Nicotinonitrile Scaffolds in Modern Drug Discovery: A Technical Guide
Preamble: The Quest for Specificity and the Power of Analogs
In the landscape of medicinal chemistry, the journey from a simple building block to a life-saving therapeutic is both an art and a science. Researchers often seek specific, highly functionalized precursors to streamline synthetic routes and access novel chemical space. This guide was initially conceived to explore the role of a single such precursor: 5-Chloro-2-methylnicotinonitrile . However, a comprehensive survey of the public scientific and patent literature reveals a scarcity of detailed applications for this specific molecule in late-stage drug development.
This observation, far from being a roadblock, presents a valuable teaching moment. In drug discovery, the absence of widespread reporting on a particular building block does not necessarily diminish its potential. It may indicate its novelty, its use in proprietary, undisclosed programs, or that its true potential is yet to be fully unlocked.
Therefore, this guide has been broadened to address the immense strategic value of the chloro-nicotinonitrile scaffold as a whole. By examining the roles of its closely related analogs, we can derive a deeper understanding of the chemical principles and tactical advantages that make this structural motif a cornerstone in the synthesis of innovative therapeutics. We will delve into the "why" behind the "how," providing not just protocols, but the scientific rationale that underpins their use.
The Chloro-Nicotinonitrile Core: A Privileged Scaffold in Medicinal Chemistry
The chloro-nicotinonitrile moiety is a heterocyclic building block of significant interest in drug discovery. Its utility stems from the unique electronic properties and versatile reactivity of its constituent parts:
-
The Pyridine Ring: An electron-deficient aromatic system, the pyridine ring is a common feature in many approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target engagement.
-
The Cyano Group (-CN): A strong electron-withdrawing group, the nitrile functionality enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution. It can also serve as a key interaction point with biological targets or be chemically transformed into other functional groups like amines or carboxylic acids.
-
The Chloro Group (-Cl): The chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its position on the ring dictates the regioselectivity of these reactions, providing a reliable handle for introducing molecular diversity. The presence of chlorine can also favorably modulate the pharmacokinetic properties of a drug candidate.[1]
This combination of features makes chloro-nicotinonitrile derivatives powerful intermediates for the rapid construction of complex molecular architectures, a crucial aspect of modern drug discovery.[2]
Data Presentation: Physicochemical Properties of Representative Chloro-Nicotinonitriles
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloronicotinonitrile | 6602-54-6 | C₆H₃ClN₂ | 138.56 |
| This compound | 1256819-16-5 | C₇H₅ClN₂ | 152.58[3] |
| 2-Chloro-5-nitropyridine-3-carbonitrile | 31309-08-7 | C₆H₂ClN₃O₂ | 183.55 |
| 5-Chloro-3-methylpyridine-2-carbonitrile | 156072-84-3 | C₇H₅ClN₂ | 152.58[4] |
Synthesis of Chloro-Nicotinonitrile Building Blocks
The efficient synthesis of the chloro-nicotinonitrile core is a critical first step. Various methods have been developed, often tailored to the desired substitution pattern.
Experimental Protocol: Synthesis of 2-Chloronicotinonitrile from Nicotinamide-1-oxide
This protocol is a modification of a known procedure and should be performed in a well-ventilated fume hood due to the use of corrosive and irritating reagents.
Materials:
-
Nicotinamide-1-oxide
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous ether
-
Activated charcoal
Procedure:
-
In a 1-liter round-bottomed flask, thoroughly mix 85.0 g (0.62 mole) of nicotinamide-1-oxide and 180.0 g (0.86 mole) of phosphorus pentachloride.
-
Slowly add 243 mL of phosphorus oxychloride to the solid mixture with shaking.
-
Attach a spiral condenser with a drying tube and place the flask in an oil bath preheated to 60-70°C.
-
Slowly raise the temperature to 100°C over 20-25 minutes, with occasional shaking. The reaction is exothermic and requires careful temperature control.
-
After the initial vigorous reaction subsides, heat the mixture under reflux for 4 hours.
-
Cool the reaction mixture and pour it cautiously onto a large volume of crushed ice.
-
Allow the mixture to stand at 5°C overnight to precipitate the crude product.
-
Filter the crude product by suction and wash with water.
-
Suspend the solid in 300 mL of 5% sodium hydroxide solution at 15°C and stir for 30 minutes. Filter and wash with water until the filtrate is neutral.
-
Repeat the base wash, stirring for 0.75-1.0 hour.
-
Dry the solid and transfer it to a Soxhlet extractor containing a layer of anhydrous sodium carbonate.
-
Extract with anhydrous ether for 2-3 hours.
-
Treat the ethereal solution with activated charcoal and boil under reflux for 10-15 minutes.
-
Filter the hot solution and evaporate the solvent to obtain white 2-chloronicotinonitrile.
Causality Behind Experimental Choices:
-
Phosphorus pentachloride and phosphorus oxychloride: This combination is a powerful chlorinating and dehydrating agent, essential for converting the N-oxide and the amide functionalities to the chloro and nitrile groups, respectively.
-
Controlled heating: The initial reaction is highly exothermic. Slow and controlled heating prevents runaway reactions and the formation of dark-colored byproducts.
-
Ice quench and base wash: The quench neutralizes the excess phosphorus reagents. The sodium hydroxide wash removes acidic impurities.
-
Soxhlet extraction: This continuous extraction method is efficient for separating the product from inorganic salts and other impurities.
Application in Drug Discovery: The Synthesis of Kinase Inhibitors
The chloro-nicotinonitrile scaffold is particularly prevalent in the development of kinase inhibitors, a major class of targeted cancer therapeutics. The chlorine atom at the 2- or 4-position of the pyridine ring is susceptible to SNAr with amine-containing fragments, a key reaction in building the final drug molecule.
Case Study: Synthesis of a Pyrimidine-based Kinase Inhibitor Core
The following workflow illustrates a common strategy for elaborating a chloro-nicotinonitrile into a more complex heterocyclic system, which can then be further functionalized to create a library of potential kinase inhibitors.
Caption: General workflow for the synthesis of a kinase inhibitor scaffold from a chloro-nicotinonitrile precursor.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of a chloro-nicotinonitrile with an amine, a cornerstone reaction in the synthesis of many kinase inhibitors.[5]
Materials:
-
2-Chloro-nicotinonitrile derivative (1.0 eq)
-
Substituted aniline or other amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol or other high-boiling solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-chloro-nicotinonitrile derivative in n-butanol, add the substituted aniline and DIPEA.
-
Heat the reaction mixture to reflux (typically 120-140°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired N-aryl-aminonicotinonitrile derivative.
Trustworthiness and Self-Validation:
The progress of this reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Logical Relationships in Drug Discovery
The journey from a simple precursor to a drug candidate involves a logical progression of steps, each with a clear rationale.
Caption: Logical flow from precursor selection to drug candidate nomination in a typical drug discovery program.
Conclusion and Future Perspectives
While the specific role of this compound in the public domain remains to be fully elucidated, the broader class of chloro-nicotinonitrile derivatives has unequivocally demonstrated its value as a versatile and powerful precursor in drug discovery. The principles of nucleophilic aromatic substitution, coupled with the inherent biological relevance of the pyridine scaffold, ensure that these building blocks will continue to feature prominently in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[6][7]
Future research will likely focus on the development of novel, more complex chloro-nicotinonitrile derivatives, as well as innovative catalytic methods for their functionalization. As our understanding of disease biology deepens, the demand for precisely engineered building blocks will only grow, and the chloro-nicotinonitrile scaffold is well-positioned to meet this need.
References
- 1. Synthesis and antiviral activity of 5'-deoxypyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Chloro-3-methylpyridine-2-carbonitrile | 156072-84-3 [chemicalbook.com]
- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalkinomics.com [chemicalkinomics.com]
A Technical Guide to the Theoretical Study of 5-Chloro-2-methylnicotinonitrile
Abstract: This guide provides a comprehensive framework for conducting theoretical and computational analyses of 5-Chloro-2-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal and materials chemistry. While direct experimental and theoretical data for this specific molecule are sparse in public literature, this document outlines the established quantum chemical methodologies that are rigorously applied to analogous heterocyclic compounds. We detail the procedural logic, from molecular geometry optimization and vibrational analysis to the exploration of electronic properties and chemical reactivity. This document serves as a robust protocol for researchers aiming to predict and understand the physicochemical characteristics of this compound and similar molecules, ensuring a foundation of scientific integrity and logical workflow.
Introduction: The Rationale for Theoretical Investigation
This compound belongs to the family of substituted nicotinonitriles, which are key building blocks in the synthesis of various heterocyclic compounds. The presence of a chloro group, a methyl group, and a nitrile moiety on the pyridine ring imparts a unique combination of steric and electronic features. These functional groups are known to modulate biological activity, chemical reactivity, and material properties. Theoretical studies provide a powerful, cost-effective, and non-hazardous means to probe the molecular-level characteristics that govern these macroscopic behaviors.
By employing quantum chemical calculations, researchers can predict:
-
Stable Molecular Conformations: Identifying the lowest energy structure.
-
Spectroscopic Signatures: Simulating FT-IR and Raman spectra to aid in experimental characterization.[1]
-
Electronic Landscape: Mapping the distribution of electrons to understand reactivity and intermolecular interactions.[2][3]
-
Chemical Reactivity: Quantifying the molecule's propensity to act as an electrophile or nucleophile.[4]
This guide is structured to walk a researcher through the process of setting up, executing, and interpreting these theoretical calculations, using methodologies that have been successfully applied to a wide range of halogenated nitrogen heterocycles.[5][6]
Computational Methodology: The 'Why' Behind the 'How'
The foundation of a reliable theoretical study is the selection of an appropriate computational method and basis set. For organic molecules containing halogens and π-systems, Density Functional Theory (DFT) has proven to be a robust and efficient choice, balancing accuracy with computational cost.[7]
Selection of a DFT Functional and Basis Set
Recommended Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is ubiquitously used and provides excellent results for the geometries and vibrational frequencies of a wide range of organic compounds.[8][9]
Recommended Basis Set: The 6-311++G(d,p) basis set is highly recommended for this type of molecule for several key reasons:
-
6-311G: This is a triple-zeta basis set, which provides a more accurate description of the electron distribution by using three functions to describe each valence atomic orbital instead of just one or two.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately modeling systems with lone pairs (like the nitrogen and chlorine atoms) and for describing non-covalent interactions.[9][10]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds, particularly in cyclic and strained systems.
This combination, B3LYP/6-311++G(d,p), represents a high-level standard for obtaining reliable data on geometries, vibrational spectra, and electronic properties for molecules like this compound.[1][11]
Step-by-Step Computational Protocol
-
Structure Input: The initial molecular structure of this compound is drawn using a molecular editor and imported into the computational chemistry software (e.g., Gaussian 09/16).[5]
-
Geometry Optimization: A full geometry optimization is performed without any symmetry constraints. This calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is found.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Property Calculations: Based on the optimized geometry, further calculations are performed to determine electronic properties, including HOMO-LUMO energies, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
The logical flow of this computational workflow is depicted below.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II | MDPI [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Computational Heterocyclic Chemistry [ch.ic.ac.uk]
- 7. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theory dft b3lyp: Topics by Science.gov [science.gov]
- 9. The nature of halogen bonding: insights from interacting quantum atoms and source function studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantum Anharmonic Calculations of Vibrational Spectra for Water Adsorbed on Titania Anatase(101) Surface: Dissociative versus Molecular Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 5-Chloro-2-methylnicotinonitrile in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Unassuming Power of a Substituted Pyridine
In the intricate landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, embedded in the architecture of numerous therapeutic agents.[1][2][3] Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in drug design. Within this vast family, 5-Chloro-2-methylnicotinonitrile emerges as a highly versatile, yet specialized, building block.[4][5][6] This application note delves into the strategic applications of this compound, providing detailed protocols and mechanistic insights for its utilization in the synthesis of medicinally relevant molecules. The presence of a chlorine atom, a nitrile group, and a methyl group on the pyridine ring offers a trifecta of reactive sites and modulatory handles, enabling chemists to craft complex molecular architectures with precision.[7] This guide will particularly focus on its pivotal role in the synthesis of precursors to antiviral agents and explore its potential in the development of other therapeutic leads.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Compounds
The primary application of this compound in medicinal chemistry lies in its role as a key intermediate for the synthesis of more complex heterocyclic systems. The strategic positioning of its functional groups allows for a variety of chemical transformations, making it a valuable starting material for drug discovery campaigns.
Synthesis of Key Precursors for Antiviral Agents
A significant body of evidence points to the utility of this compound in the synthesis of precursors for non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used to treat HIV infection. One of the most prominent examples is the synthesis of intermediates for Nevirapine. The core of this application revolves around the transformation of the nitrile group into an amine, creating a crucial diamino-pyridine intermediate.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Protocol 1: Synthesis of 5-Chloro-2-methylnicotinamide - A Key Intermediate
This protocol details the hydrolysis of the nitrile functionality of this compound to its corresponding amide. This transformation is a critical first step in many synthetic routes.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | 97% | Commercially Available | --- |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Grade | Highly corrosive, handle with care. |
| Deionized Water | --- | --- | --- |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | ACS Grade | For neutralization. |
| Ethyl Acetate | ACS Grade | --- | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- | For drying. |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 65.5 mmol).
-
Acid Addition: Carefully add concentrated sulfuric acid (30 mL) to the flask while cooling in an ice bath to control the exothermic reaction.
-
Hydrolysis: After the initial exotherm subsides, add deionized water (10 mL) dropwise. Heat the reaction mixture to 100°C and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (100 g).
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 5-Chloro-2-methylnicotinamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.
Causality Behind Experimental Choices:
-
Concentrated Sulfuric Acid: Acts as both a reagent and a solvent, facilitating the protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water.
-
Heating: Provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate.
-
Neutralization with Sodium Bicarbonate: Is a crucial step to quench the reaction and to allow for the safe extraction of the organic product.
Protocol 2: Synthesis of 2-Amino-5-chloro-4-methylpyridine - A Potential Nevirapine Precursor Analog
This protocol outlines a plausible synthetic route to an aminopyridine derivative from the corresponding nicotinamide, employing a Hofmann rearrangement. This transformation is a classic method for the conversion of amides to amines with one fewer carbon atom.
Reaction Scheme:
Caption: Hofmann rearrangement to an aminopyridine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5-Chloro-2-methylnicotinamide | Synthesized as per Protocol 1 | --- | --- |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | --- | Corrosive. |
| Bromine (Br₂) | ACS Grade | --- | Highly toxic and corrosive, handle in a fume hood. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | --- | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | --- | For drying. |
Step-by-Step Procedure:
-
Preparation of Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (10.0 g, 250 mmol) in water (100 mL). Slowly add bromine (3.5 mL, 68 mmol) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution.
-
Amide Addition: To this freshly prepared hypobromite solution, add 5-Chloro-2-methylnicotinamide (10.0 g, 58.6 mmol) in one portion.
-
Rearrangement: Stir the mixture at 0-5°C for 1 hour, then slowly heat the reaction to 70-80°C and maintain for 2 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-Amino-5-chloro-4-methylpyridine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Causality Behind Experimental Choices:
-
Sodium Hypobromite: This reagent, generated in situ, is the key oxidizing agent in the Hofmann rearrangement. It reacts with the amide to form an N-bromoamide intermediate.
-
Sodium Hydroxide: The base is essential for the deprotonation of the N-bromoamide, which initiates the rearrangement to an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the desired amine.
-
Controlled Temperature: The initial low temperature is crucial for the stable formation of the N-bromoamide intermediate, while the subsequent heating promotes the rearrangement and hydrolysis steps.
Potential Biological Activities of this compound Derivatives
While direct biological activity data for this compound itself is limited, the nicotinonitrile scaffold is a well-established pharmacophore in a variety of therapeutic areas.[8][9] Derivatives of substituted pyridines, including those with chloro and methyl groups, have shown a wide range of biological activities.[1][7]
Antimicrobial and Antifungal Activity:
Derivatives of chloronicotinamides have been investigated for their antibacterial properties. For instance, studies on related 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[10] This suggests that derivatives of this compound could be explored for the development of novel antimicrobial agents.
Kinase Inhibitory Activity:
The pyridine ring is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The substituents on the pyridine ring play a crucial role in modulating selectivity and potency. While no specific kinase inhibitors have been reported to be directly synthesized from this compound, its structural features make it an attractive starting point for the synthesis of libraries of compounds to be screened against various kinases.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry, with its most prominent application being in the synthesis of precursors for antiviral drugs like Nevirapine. The protocols provided in this application note offer a practical guide for the key transformations of this molecule. The broader biological potential of its derivatives, particularly in the areas of antimicrobial and kinase inhibition, warrants further investigation. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-defined chemical intermediates will remain a critical component of successful drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1256819-16-5|this compound|BLD Pharm [bldpharm.com]
- 5. appchemical.com [appchemical.com]
- 6. parchem.com [parchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides [mdpi.com]
- 10. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Application Notes: 5-Chloro-2-methylnicotinonitrile as a Versatile Building Block in Modern Organic Synthesis
Abstract
5-Chloro-2-methylnicotinonitrile (CAS No: 1256819-16-5) is a highly functionalized pyridine derivative that has emerged as a pivotal building block in medicinal chemistry and materials science.[1][2] Its unique arrangement of a reactive chlorine atom, a nucleophilic nitrile group, and an activatable methyl group on a pyridine scaffold offers synthetic chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on key applications such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and transformations of the nitrile moiety. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic intermediate.
Introduction: Chemical Profile and Strategic Importance
This compound is a crystalline solid with the molecular formula C₇H₅ClN₂ and a molecular weight of 152.58 g/mol .[1] The strategic value of this molecule lies in the orthogonal reactivity of its three primary functional groups, which can be addressed selectively under different reaction conditions.
-
The C5-Chloro Group: The chlorine atom, positioned on an electron-deficient pyridine ring, is an excellent leaving group. It is highly susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serves as a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
-
The C3-Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct various heterocyclic systems like tetrazoles. This functionality is crucial for introducing polar interaction points in drug candidates.
-
The C2-Methyl Group: While less reactive, the methyl group can undergo oxidation or condensation reactions under specific conditions, providing an additional site for molecular elaboration.
The strategic combination of these groups makes this compound and its isomers invaluable precursors in the synthesis of high-value compounds, including pharmaceuticals. For instance, substituted chloronicotinonitriles are foundational intermediates in the synthesis of drugs like Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in HIV therapy.[3][4][5]
Figure 1: Key reaction sites and major synthetic pathways for this compound.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds.[6][7][8][9] The chloro-substituent on the electron-poor pyridine ring of this compound makes it a suitable substrate for this transformation, even though aryl chlorides are typically less reactive than bromides or iodides.[8] The choice of a highly active palladium catalyst system, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, is critical for achieving high yields.[6][7]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich ligand like SPhos or XPhos is used. The ligand facilitates the oxidative addition of the palladium(0) species into the relatively inert C-Cl bond, which is the rate-limiting step of the catalytic cycle.
-
Base: A base, typically K₂CO₃ or K₃PO₄, is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[6]
-
Solvent: A polar aprotic solvent system, such as a mixture of dioxane and water, is often used to dissolve both the organic and inorganic reagents, promoting efficient reaction kinetics.
Protocol 2.1: Synthesis of 5-Aryl-2-methylnicotinonitrile via Suzuki-Miyaura Coupling
This protocol details a general procedure for the coupling of this compound with a generic arylboronic acid.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Amount | Molar Equiv. | Purpose |
| This compound | 152.6 mg (1.0 mmol) | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 mmol | 1.2 | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 18.3 mg (0.02 mmol) | 0.02 | Palladium(0) Precatalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 32.8 mg (0.08 mmol) | 0.08 | Ligand |
| Potassium Carbonate (K₂CO₃), anhydrous | 276 mg (2.0 mmol) | 2.0 | Base |
| 1,4-Dioxane | 4.0 mL | - | Solvent |
| Deionized Water | 1.0 mL | - | Co-solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol) and SPhos (0.08 mmol). Add these solids to the Schlenk flask.
-
Solvent Addition & Degassing: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Add the degassed 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-methylnicotinonitrile product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Application II: Transformations of the Nitrile Group
The nitrile group is a valuable precursor to other key functional groups, primarily carboxylic acids (via hydrolysis) and primary amines (via reduction).
Protocol 3.1: Acid-Catalyzed Hydrolysis to 5-Chloro-2-methylnicotinic Acid
Hydrolysis of the nitrile provides access to the corresponding carboxylic acid, a crucial functional group for amide bond formation or further derivatization.
Table 2: Reagents and Materials for Nitrile Hydrolysis
| Reagent/Material | Amount | Purpose |
| This compound | 1.53 g (10.0 mmol) | Starting Material |
| Sulfuric Acid (H₂SO₄), concentrated | 10 mL | Catalyst & Solvent |
| Deionized Water | 20 mL | Reagent |
| Sodium Hydroxide (NaOH), 5M solution | As needed | Neutralization |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, carefully add this compound (10.0 mmol) to a mixture of concentrated sulfuric acid (10 mL) and water (10 mL) at 0 °C (ice bath).
-
Heating: Attach a reflux condenser and heat the mixture to 120 °C in an oil bath. Maintain this temperature for 6-8 hours, stirring vigorously.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g) in a beaker.
-
Precipitation: A white precipitate should form. Adjust the pH of the solution to ~3-4 by slowly adding 5M NaOH solution while cooling in an ice bath.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the solid under vacuum to yield 5-chloro-2-methylnicotinic acid.[10]
-
Characterization: Confirm the product identity via melting point, NMR, and IR spectroscopy (noting the appearance of a strong C=O stretch and broad O-H stretch).
Conclusion and Future Outlook
This compound stands as a testament to the power of functionalized heterocyclic building blocks in modern organic synthesis.[2][11][12] Its capacity for selective, high-yield transformations at its chloro and nitrile positions makes it an indispensable tool for constructing diverse and complex molecular targets. The protocols outlined herein provide a robust foundation for researchers to explore its synthetic potential. Future applications will likely focus on its incorporation into novel pharmaceutical scaffolds, the development of more sustainable (e.g., nickel-catalyzed) cross-coupling methods[13], and its use in the synthesis of functional organic materials.
References
- 1. 1256819-16-5|this compound|BLD Pharm [bldpharm.com]
- 2. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 3. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 13. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Streamlined Synthesis of Nevirapine
Introduction
Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and a cornerstone in the combination antiretroviral therapy for HIV-1 infection.[1] Its unique tricyclic dipyridodiazepine structure allows it to bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits viral DNA synthesis.[1] Efficient and cost-effective synthesis of this critical drug is paramount for ensuring broad access to treatment.
This document details a streamlined, high-yield synthetic protocol for Nevirapine. The strategy centers on the key intermediate, 2-chloro-3-amino-4-picoline (CAPIC), and employs a "one-pot" approach that combines two critical reaction steps into a single, efficient unit operation.[1] This method significantly reduces manufacturing complexity and cost compared to earlier generation syntheses. The core of this process involves the condensation of CAPIC with a second substituted pyridine, methyl 2-cyclopropylaminonicotinate (Me-CAN), followed by an intramolecular cyclization facilitated by a strong base.[1][2]
Reaction Principle and Mechanism
The synthesis proceeds in two discrete but sequential chemical reactions that are carried out in a single solvent system.[1]
-
Amide Formation: The first step is a nucleophilic acyl substitution reaction. The amino group of 2-chloro-3-amino-4-picoline (CAPIC) attacks the carbonyl carbon of methyl 2-cyclopropylaminonicotinate (Me-CAN). This condensation reaction forms the key amide intermediate, 2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine, referred to as CYCLOR.[2][3] This step is typically conducted at a moderate temperature (e.g., 60-65°C) to ensure complete formation of the intermediate while minimizing side reactions.[1]
-
Intramolecular Cyclization: The second step is the critical ring-closing reaction to form the seven-membered diazepine ring of Nevirapine. In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH), the amide nitrogen of the CYCLOR intermediate is deprotonated. The resulting anion then undergoes an intramolecular nucleophilic aromatic substitution, attacking the carbon bearing the chlorine atom on the adjacent pyridine ring and displacing the chloride ion.[4] This cyclization requires higher temperatures (e.g., >100°C) to proceed efficiently.[3]
The use of a common high-boiling solvent like diglyme and a single base (NaH) for both steps makes this a highly efficient one-pot synthesis.[1]
Visualization of Reaction Pathway
The overall transformation from the key starting materials to the final Nevirapine product is depicted below.
Caption: Reaction pathway for the one-pot synthesis of Nevirapine.
Experimental Protocol
Materials and Reagents
Proper handling of all reagents is critical. Sodium hydride, in particular, requires strict anhydrous conditions and an inert atmosphere.
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Properties |
| 2-Chloro-3-amino-4-picoline (CAPIC) | 133627-45-9 | 142.59 | Slight yellow to brown crystalline powder.[5][6] |
| Methyl 2-cyclopropylaminonicotinate | 1020063-95-8 | 192.21 | Starting material. |
| Sodium Hydride (NaH), 60% in oil | 7646-69-7 | 24.00 | Water-reactive, flammable solid.[7][8] |
| Diethylene glycol dimethyl ether (Diglyme) | 111-96-6 | 134.17 | High-boiling polar aprotic solvent. |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Used for pH adjustment during workup. |
| Ethanol, Reagent Grade | 64-17-5 | 46.07 | Used in washing/purification. |
| Cyclohexane | 110-82-7 | 84.16 | Used to remove mineral oil from NaH dispersion.[1] |
| Deionized Water | 7732-18-5 | 18.02 | Used for quenching and washing. |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 | Used in purification. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Used in purification. |
| Activated Carbon | 7440-44-0 | 12.01 | Decolorizing agent. |
Step 1: One-Pot Synthesis of Crude Nevirapine
This procedure integrates the formation of the CYCLOR intermediate and its subsequent cyclization into a single continuous operation.[1][3]
Protocol:
-
Inert Atmosphere Setup: Equip a dry three-neck round-bottom flask with an overhead stirrer, a thermocouple, a condenser, and a nitrogen or argon inlet. Ensure the system is completely dry.
-
Reagent Charging: Charge the flask with 2-chloro-3-amino-4-picoline (CAPIC, 1.0 equiv) and anhydrous diglyme. Begin stirring to form a suspension.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in oil, ~1.7-1.8 equiv) to the flask. Causality Note: While there is no significant reaction at room temperature, adding NaH at this stage prepares the system for the subsequent high-temperature cyclization.[1]
-
Amide Formation (Step 1A): Prepare a solution of methyl 2-cyclopropylaminonicotinate (Me-CAN, ~1.05 equiv) in a minimal amount of diglyme. Add this solution dropwise to the reaction flask over approximately one hour, maintaining the internal temperature between 60-65°C.
-
Expertise Insight: Maintaining this temperature is crucial. Higher temperatures can lead to impurity formation, while lower temperatures may result in incomplete conversion to the CYCLOR intermediate.[1]
-
-
Reaction Monitoring: Stir the mixture at 60-65°C for an additional 2 hours. The reaction can be monitored by HPLC or TLC to confirm the complete consumption of CAPIC and the formation of the CYCLOR intermediate.
-
Cyclization (Step 1B): Once the formation of CYCLOR is complete, heat the reaction mixture to approximately 115-120°C. Maintain this temperature and continue stirring for at least 2 hours.[3]
-
Trustworthiness Note: This step is the intramolecular cyclization. The high temperature provides the necessary activation energy for the ring-closing nucleophilic aromatic substitution.
-
-
Reaction Quench: After the reaction is complete (monitored by HPLC), cool the mixture to room temperature. Carefully and slowly add deionized water to quench the excess sodium hydride. This is a highly exothermic reaction that will generate hydrogen gas; perform this step in a well-ventilated fume hood.
-
Product Isolation: Concentrate the reaction mixture in vacuo to remove a significant portion of the diglyme. Add water, cyclohexane, and ethanol to the resulting suspension.[3] Adjust the pH to ~7 using glacial acetic acid, which will cause the crude Nevirapine to precipitate.
-
Filtration and Drying: Cool the suspension to 0-5°C and stir for one hour to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a mixture of ethanol/water and then water. Dry the solid under vacuum at 90-110°C to a constant weight to yield crude Nevirapine.[2][3] An overall yield of 87-91% can be expected for this two-step, one-pot process.[1][3]
Step 2: Purification of Nevirapine
The crude product can be purified via a recrystallization procedure involving acid-base manipulation to achieve >99.5% purity.[1][9]
Protocol:
-
Dissolution: Suspend the crude Nevirapine (1.0 equiv) in deionized water in a flask and cool the mixture to 0-5°C in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring. Continue adding until all the solid has dissolved, forming the hydrochloride salt of Nevirapine.[3]
-
Decolorization: Add a small amount of activated carbon to the solution, stir for 30 minutes at low temperature, and then filter the solution through a celite pad to remove the carbon and any insoluble impurities.[3]
-
Precipitation: Transfer the clear filtrate to a new flask and cool it to 0-5°C. Slowly add a 50% NaOH solution dropwise to neutralize the acid and increase the pH to ~7. Pure Nevirapine will precipitate as a white solid.[3]
-
Final Isolation: Stir the suspension at 0-5°C for 30-60 minutes. Collect the pure product by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry the product under vacuum at 90-110°C to a constant weight.
Data and Workflow
Typical Reaction Parameters
| Parameter | Value | Rationale |
| Step 1A Temp. | 60-65°C | Optimal for amide formation without significant side product generation.[1] |
| Step 1B Temp. | 115-120°C | Provides activation energy for intramolecular cyclization.[3] |
| NaH (equiv) | 1.7 - 1.8 | Ensures complete deprotonation for the cyclization step.[3] |
| Me-CAN (equiv) | 1.05 | A slight excess drives the initial condensation reaction to completion.[1] |
| Workup pH | ~7 | Neutral pH ensures precipitation of the free base Nevirapine.[3] |
| Expected Yield | 87-91% (Crude) | Reflects the high efficiency of the one-pot process.[1][3] |
| Expected Purity | >99.5% (After Purification) | Achievable with the described acid-base recrystallization.[9] |
Experimental Workflow Diagram
Caption: Workflow diagram from starting materials to pure Nevirapine.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical methods:
-
HPLC: To determine purity and quantify any residual impurities. A typical method uses a C18 column with a mobile phase of acetonitrile and phosphate buffer.[10]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group, and the cyclopropyl group.[3]
-
Mass Spectrometry: To confirm the molecular weight (C₁₅H₁₄N₄O, MW: 266.30 g/mol ).[3]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and confirm the polymorphic form, which should show a sharp endotherm around 247-249°C.[11][12]
Safety and Handling
-
Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[8] It must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use. Use a Class D fire extinguisher (for combustible metals) or dry sand; DO NOT use water, CO₂, or foam extinguishers .[8][13]
-
Chlorinated Pyridines (CAPIC): These compounds are potential irritants to the skin, eyes, and respiratory system.[14] Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this synthesis.[8][15]
References
- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 2. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemwhat.com [chemwhat.com]
- 7. alkalimetals.com [alkalimetals.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. Solid-State Characterization of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. nbinno.com [nbinno.com]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-methylnicotinonitrile
Abstract
This comprehensive guide provides a suite of detailed analytical methods for the characterization of 5-Chloro-2-methylnicotinonitrile (CAS No. 1256819-16-5), a key intermediate in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, ensuring robust and reproducible results. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and adherence to international regulatory standards.[3][4]
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted pyridine derivative whose purity and structural integrity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities—be they residual starting materials, by-products, or degradation products—can have significant consequences.[5][6] Therefore, a multi-faceted analytical approach is essential for complete characterization.
This guide outlines orthogonal analytical techniques, each providing a unique piece of the structural and purity puzzle. We will cover chromatographic methods for separation and quantification, spectroscopic techniques for structural elucidation and identification, and the principles of method validation that ensure data trustworthiness.
Molecular Structure and Physicochemical Properties:
| Property | Value | Source |
| Chemical Name | 5-Chloro-2-methylpyridine-3-carbonitrile | [2] |
| CAS Number | 1256819-16-5 | [1] |
| Molecular Formula | C₇H₅ClN₂ | [1] |
| Molecular Weight | 152.58 g/mol | [1] |
| Appearance | Solid (predicted) | - |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, allowing for the separation and quantification of the main component from its potential impurities.[5]
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Reverse-phase HPLC is the preferred method for non-volatile, polar organic molecules like this compound. The following protocol is a robust starting point, developed based on established methods for related pyridine and nicotinonitrile derivatives.[7][8][9]
-
Instrumentation: A standard HPLC or UPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in a 50 mL volumetric flask with Diluent (Acetonitrile/Water 50:50 v/v) to achieve a concentration of ~0.5 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
For impurity analysis, a higher concentration (e.g., 2.0 mg/mL) may be required to detect trace components.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40 v/v) | The organic/aqueous ratio is optimized for retention. The acidic pH ensures that the pyridine nitrogen is protonated, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Detector | DAD or UV at 270 nm | The pyridine ring and nitrile group provide strong UV absorbance. A DAD allows for peak purity analysis. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any likely post-eluting impurities. |
-
System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[1]
-
Data Analysis: Calculate the area percent of the main peak to determine purity. For impurity quantification, use an external standard of a known impurity or assume a relative response factor of 1.0 in its absence.
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities and provides definitive structural confirmation through mass fragmentation patterns.[10][11] The volatility of this compound makes it amenable to GC analysis.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
-
Sample Preparation:
-
Prepare a stock solution of ~1.0 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Dilute to a final concentration of ~50 µg/mL for analysis.
-
-
Chromatographic and Spectrometric Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A low-polarity, general-purpose column suitable for a wide range of semi-volatile organic compounds.[12][13] |
| Carrier Gas | Helium or Hydrogen at 1.2 mL/min (constant flow) | Inert carrier gas. Hydrogen can offer faster analysis times.[14] |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for the main component. |
| Oven Program | Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A temperature ramp effectively separates compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40 - 350 | Covers the molecular ion and expected fragments. |
-
Data Analysis:
-
Identify the peak for this compound by its retention time and mass spectrum.
-
Search the resulting mass spectrum against a commercial library (e.g., NIST) for confirmation.
-
Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.
-
Identify and quantify any co-eluting or separated impurities.
-
Spectroscopic Characterization: Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the identity and arrangement of atoms.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution.[16][17]
¹H NMR (Predicted, 500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 | Doublet (d) | 1H | H-6 (Aromatic) | Deshielded by the adjacent nitrogen and electron-withdrawing nitrile group. |
| ~ 7.8 | Doublet (d) | 1H | H-4 (Aromatic) | Influenced by the adjacent chlorine and nitrile group. |
| ~ 2.7 | Singlet (s) | 3H | -CH₃ (Methyl) | Typical chemical shift for a methyl group attached to an aromatic ring. |
¹³C NMR (Predicted, 125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C-2 | Carbon attached to nitrogen and a methyl group. |
| ~ 150 | C-6 | Aromatic CH deshielded by adjacent nitrogen. |
| ~ 140 | C-4 | Aromatic CH deshielded by adjacent chlorine. |
| ~ 135 | C-5 | Carbon attached to chlorine, significantly deshielded. |
| ~ 116 | C-CN | Quaternary carbon of the nitrile group. |
| ~ 110 | C-3 | Quaternary carbon attached to the nitrile group. |
| ~ 24 | -CH₃ | Typical shift for an aromatic methyl carbon.[20] |
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the data using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard like TMS.
Mass Spectrometry (MS) - Fragmentation Pattern
The mass spectrum provides the molecular weight and structural information based on how the molecule fragments. The molecular ion peak (M⁺˙) should be observed at m/z 152 (for ³⁵Cl) and 154 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
Expected Fragmentation Pathways (EI):
-
Loss of Cl: [M - Cl]⁺ at m/z 117.
-
Loss of HCN: [M - HCN]⁺ from the pyridine ring and nitrile group.
-
Loss of CH₃: [M - CH₃]⁺ at m/z 137.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.[21]
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~ 2980 - 2850 | C-H Stretch | Methyl (-CH₃) |
| ~ 2230 - 2210 | C≡N Stretch | Nitrile |
| ~ 1600 - 1450 | C=C & C=N Stretch | Pyridine Ring |
| ~ 1100 - 1000 | C-Cl Stretch | Aryl-Chloride |
Method Validation Principles (ICH Q2(R2))
Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[3][4] The validation should be performed according to ICH guidelines and should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: A generalized workflow for analytical method validation according to ICH guidelines.
Conclusion
The analytical characterization of this compound requires a suite of orthogonal techniques. The HPLC and GC-MS methods detailed herein provide robust protocols for assessing purity and identifying impurities, while NMR, MS, and FTIR spectroscopy offer definitive structural confirmation. By grounding these protocols in established scientific principles and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. 1256819-16-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - CAS:1256819-16-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. 5-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 10. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 17. chemconnections.org [chemconnections.org]
- 18. 2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
Scale-up synthesis of 5-Chloro-2-methylnicotinonitrile
An Application Note for the Scalable Synthesis of 5-Chloro-2-methylnicotinonitrile
Abstract
This application note provides a comprehensive, field-proven guide for the multi-step, scale-up synthesis of this compound (CAS No. 1256819-16-5), a key heterocyclic intermediate in the development of pharmaceutical and agrochemical agents.[1][2] The described synthetic pathway is designed for robustness, scalability, and high purity, progressing through the formation and transformation of a 5-nitropyridine precursor. The protocol details a four-stage process: (1) Dehydration of 2-methyl-5-nitronicotinamide to its corresponding nitrile, (2) Catalytic reduction of the nitro group to a primary amine, (3) Diazotization of the resulting amine, and (4) a final Copper(I)-catalyzed Sandmeyer reaction to install the target chloro substituent. Emphasis is placed on the causality behind procedural choices, critical process parameters, in-process controls, and rigorous safety protocols required for handling hazardous reagents such as phosphorus oxychloride.
Introduction and Synthetic Strategy
This compound is a valuable building block characterized by its substituted pyridine core. Direct chlorination of the 2-methylnicotinonitrile scaffold at the 5-position is challenging due to regioselectivity issues. Therefore, a more controlled and reliable multi-step approach is mandated for large-scale production. The strategy outlined herein leverages a "functional group interconversion" approach, which offers superior control over the final molecular architecture.
The chosen synthetic pathway begins with the readily accessible precursor, 2-methyl-5-nitronicotinamide, and proceeds as illustrated below. This route is advantageous as it utilizes well-established, high-yielding chemical transformations that are amenable to scale-up.
Caption: Overall 4-step synthetic pathway for this compound.
Reagents and Materials
This table summarizes the primary reagents required for the complete synthesis on a representative 1.0 molar scale of the initial reactant. Quantities should be adjusted proportionally for different scales.
| Reagent/Material | Molecular Wt. | Molar Eq. | Quantity (Representative) | CAS No. | Notes |
| 2-Methyl-5-nitronicotinamide | 181.15 g/mol | 1.00 | 181.2 g | 60524-15-4 | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 3.00 | 460.0 g (279 mL) | 10025-87-3 | Dehydrating agent. Extremely hazardous . |
| Ethyl Acetate (EtOAc) | 88.11 g/mol | - | ~ 5 L | 141-78-6 | Extraction solvent |
| Palladium on Carbon (10% Pd/C) | - | ~0.005 | ~10 g | 7440-05-3 | Hydrogenation catalyst |
| Methanol (MeOH) | 32.04 g/mol | - | ~ 2 L | 67-56-1 | Solvent for reduction |
| Hydrochloric Acid (conc., 37%) | 36.46 g/mol | 4.00 | ~330 mL | 7647-01-0 | Acid for diazotization |
| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 1.10 | 75.9 g | 7632-00-0 | Diazotizing agent |
| Copper(I) Chloride (CuCl) | 98.99 g/mol | 1.20 | 118.8 g | 7758-89-6 | Sandmeyer reaction catalyst |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | - | As needed | 144-55-8 | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | - | As needed | 7487-88-9 | Drying agent |
Detailed Synthesis Protocols
Safety Preamble: All operations must be conducted in a certified, high-flow chemical fume hood. Full personal protective equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Silver Shield®), is mandatory when handling phosphorus oxychloride.
Step 1: Dehydration - Synthesis of 2-Methyl-5-nitronicotinonitrile
-
Rationale: Phosphorus oxychloride is a powerful dehydrating agent that efficiently converts primary amides to nitriles. The reaction proceeds via the formation of a chloroimidoyl phosphate intermediate, which then eliminates to form the nitrile and inorganic byproducts.
-
Procedure:
-
Equip a 2 L three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet bubbler (to vent HCl and POCl₃ fumes into a basic scrubber).
-
Charge the flask with 2-methyl-5-nitronicotinamide (181.2 g, 1.0 mol).
-
Under vigorous stirring, slowly add phosphorus oxychloride (279 mL, 3.0 mol) via the dropping funnel over 60-90 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 60 °C using an ice-water bath as needed.
-
After the addition is complete, heat the reaction mixture to 90-95 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Critical Work-up: Place a large (10 L) beaker containing 4 kg of crushed ice and 1 L of water in a secondary container. With very slow, careful addition and vigorous stirring, pour the reaction mixture onto the ice. This quench is highly exothermic and releases large volumes of HCl gas. Ensure the fume hood sash is lowered and adequate ventilation is maintained.[3][4][5]
-
After the quench is complete, stir the resulting slurry for 30 minutes. The crude product will precipitate as a solid.
-
Filter the solid using a Büchner funnel, wash thoroughly with cold water (3 x 500 mL) until the filtrate is near neutral pH.
-
Dry the crude solid under vacuum at 50 °C to yield 2-methyl-5-nitronicotinonitrile. The product is typically of sufficient purity for the next step.
-
Expected Yield: 90-95%
-
Step 2: Reduction - Synthesis of 5-Amino-2-methylnicotinonitrile
-
Rationale: Catalytic hydrogenation is the method of choice for this reduction on a large scale. It is cleaner than metal/acid reductions (like Sn/HCl), avoiding large quantities of metallic waste. Palladium on carbon is a highly efficient catalyst for the reduction of aromatic nitro groups.
-
Procedure:
-
To a suitable hydrogenation vessel (e.g., a Parr shaker or a multi-liter flask for balloon hydrogenation), add the crude 2-methyl-5-nitronicotinonitrile (~163 g, ~0.9 mol) and methanol (1.5 L).
-
Inerting: Carefully, and under a gentle stream of nitrogen, add 10% Pd/C (10 g). Caution: Palladium on carbon can be pyrophoric, especially when dry or in the presence of flammable solvents and hydrogen. Always handle wetted with water or under an inert atmosphere.
-
Seal the vessel, evacuate the atmosphere, and backfill with nitrogen gas (repeat 3 times).
-
Introduce hydrogen gas (H₂) to a pressure of 50 psi (or use a balloon atmosphere for lab scale) and begin vigorous stirring/shaking.
-
The reaction is exothermic; maintain the temperature below 40 °C with cooling if necessary. Monitor the reaction by hydrogen uptake or TLC/HPLC.
-
Upon completion (typically 4-6 hours), cease hydrogen flow, and purge the vessel with nitrogen.
-
Critical Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Never allow the catalyst on the filter paper to dry completely in the air. Immediately quench the filter cake with water.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-amino-2-methylnicotinonitrile as a solid.
-
Expected Yield: 95-99%
-
Steps 3 & 4: Diazotization and Sandmeyer Reaction - Synthesis of this compound
-
Rationale: The Sandmeyer reaction is a classic and robust method for converting an aromatic amine into a halide.[6] It proceeds via a diazonium salt intermediate, which is then catalytically decomposed by a copper(I) salt to generate an aryl radical, nitrogen gas, and a copper(II) species. The halide is then transferred from the copper complex to the aryl radical to form the final product and regenerate the Cu(I) catalyst.[6][7] Precise temperature control during diazotization is critical to prevent premature decomposition of the unstable diazonium salt.[8]
Caption: Detailed workflow for the crucial Diazotization and Sandmeyer reaction steps.
-
Procedure:
-
Diazotization: a. In a 3 L flask, suspend the crude 5-amino-2-methylnicotinonitrile (~113 g, ~0.85 mol) in a mixture of concentrated HCl (250 mL) and water (500 mL). b. Cool the suspension to 0-5 °C in an ice-salt bath with efficient mechanical stirring. c. In a separate beaker, dissolve sodium nitrite (64.5 g, 0.935 mol, 1.1 eq) in 200 mL of cold water. d. Add the sodium nitrite solution dropwise to the amine suspension over ~1 hour, ensuring the internal temperature is strictly maintained below 5 °C. e. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: a. In a separate 5 L reaction flask, dissolve copper(I) chloride (101 g, 1.02 mol, 1.2 eq) in concentrated HCl (100 mL). b. Cool this copper solution to 0-5 °C. c. Slowly, and with vigorous stirring, add the cold diazonium salt solution to the copper(I) chloride solution. The rate of addition should be controlled to manage the evolution of nitrogen gas. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then gently heat to 40-50 °C for 1 hour, or until gas evolution ceases.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel. b. Extract the product with ethyl acetate (3 x 500 mL). c. Combine the organic layers and wash sequentially with water (1 x 500 mL), saturated sodium bicarbonate solution (2 x 400 mL, careful of foaming ), and finally with brine (1 x 400 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude material by recrystallization (e.g., from an ethanol/water or isopropanol/heptane mixture) or by silica gel column chromatography to afford pure this compound.
-
Expected Yield (from amine): 70-80%
-
Analytical Quality Control
In-process controls and final product analysis are essential for ensuring a successful and reproducible synthesis.
| Analysis Technique | Stage of Use | Purpose | Typical Observations |
| TLC | All steps | Monitor reaction progress, check for starting material consumption | Use appropriate solvent systems (e.g., EtOAc/Hexanes). The product should have a different Rf value from the starting material. |
| HPLC | All steps, Final Product | Quantify reaction completion, determine purity of intermediates and final product | Develop a reverse-phase method. Purity of the final product should be >98%. |
| GC-MS | Final Product | Confirm molecular weight and identify volatile impurities | The mass spectrum should show the correct molecular ion peak (m/z 152/154 for chlorine isotopes). |
| ¹H NMR | Final Product | Confirm chemical structure and identity | The spectrum should be consistent with the structure of this compound. |
| ¹³C NMR | Final Product | Confirm carbon skeleton of the molecule | The number and chemical shifts of signals should correspond to the 7 unique carbons in the structure. |
Safety and Hazard Management
The scale-up synthesis of this molecule involves several significant hazards that must be rigorously controlled.
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Extremely corrosive to skin, eyes, and the respiratory tract.[3][4][5] It is toxic by inhalation and reacts violently with water, releasing heat and corrosive gases (HCl, phosphoric acid).[4][5][9] Long-term exposure can lead to chronic respiratory conditions.[3] It is also a precursor for the synthesis of nerve agents and is controlled under the Chemical Weapons Convention.[10]
-
Handling: Must be handled in a high-performance chemical fume hood. Use a full-face shield, acid-resistant apron, and heavy-duty gloves. Ensure a supply of anhydrous quenching agent (like sand or sodium carbonate) is available for small spills. An emergency shower and eyewash station must be immediately accessible.
-
-
Diazonium Salts:
-
Hazards: Potentially explosive, especially when isolated and dry. They are highly unstable at elevated temperatures.
-
Handling: Always generate and use in situ in a cold solution (0-5 °C).[8] Never attempt to isolate the diazonium salt. Ensure adequate cooling capacity for the scale of the reaction.
-
-
Sodium Nitrite (NaNO₂):
-
Hazards: Strong oxidizing agent. Toxic if ingested. Contact with acids liberates toxic nitrogen oxide gases.
-
Handling: Store away from combustible materials and acids. Avoid generating dust.
-
-
General Precautions:
-
Perform a thorough risk assessment before beginning any scale-up operation.
-
Ensure all glassware is free from defects and appropriately sized for the reaction scale.
-
Maintain clear and unobstructed access to emergency exits and safety equipment.
-
References
- 1. 1256819-16-5|this compound|BLD Pharm [bldpharm.com]
- 2. parchem.com [parchem.com]
- 3. nationalacademies.org [nationalacademies.org]
- 4. lanxess.com [lanxess.com]
- 5. echemi.com [echemi.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 5-Chloro-2-methylnicotinonitrile
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The core transformation involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[4]
This guide focuses on a particularly valuable, yet challenging, substrate: 5-Chloro-2-methylnicotinonitrile . This molecule is a key building block, incorporating a pyridine ring functionalized with a nitrile group—a common pharmacophore. The ability to selectively form a new C-C bond at the C5 position opens a direct pathway to a diverse library of novel substituted nicotinonitrile derivatives for drug discovery and development.
However, the coupling of (hetero)aryl chlorides presents a significant hurdle. The inherent strength of the C-Cl bond makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult compared to their bromo or iodo counterparts.[5][6] Furthermore, the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to deactivation.[7] This application note provides a comprehensive overview of the mechanistic considerations, key parameter optimization, and detailed experimental protocols to successfully execute the Suzuki coupling of this compound, transforming a challenging substrate into a versatile synthetic intermediate.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding this mechanism is paramount for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is a critical and often challenging step for aryl chlorides, forming a Pd(II) intermediate.[1]
-
Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[9][10] The choice of base is crucial for this step to proceed efficiently.[11]
-
Reductive Elimination : The two organic partners on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Reaction Parameters and Optimization: A Scientist's Perspective
Achieving high yields in the Suzuki coupling of a deactivated heteroaryl chloride requires careful selection and optimization of each reaction component.[12] The following section explains the causal relationships behind these choices.
The Catalyst System: Overcoming the Activation Barrier
The primary challenge is the high activation energy of the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often insufficient. Success hinges on using catalyst systems featuring bulky, electron-rich ligands that promote the oxidative addition step.[13]
-
Buchwald Ligands: Dialkylbiaryl phosphine ligands, such as SPhos and XPhos , are exceptionally effective.[13] Their steric bulk promotes the formation of a coordinatively unsaturated 14-electron Pd(0) species, which is highly reactive towards oxidative addition. Their electron-donating nature increases the electron density on the palladium, further facilitating its insertion into the C-Cl bond.
-
N-Heterocyclic Carbenes (NHCs): Ligands such as IMes or IPr are strong sigma-donors that form very stable and highly active palladium complexes.[9] They are excellent alternatives to phosphine ligands for challenging couplings.
-
Precatalysts: Using air-stable Pd(II) precatalysts, which are reduced in situ to the active Pd(0) species, is often more convenient and reproducible than using air-sensitive Pd(0) sources.[8]
| Catalyst System | Ligand Type | Key Advantages for Chloropyridines | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | High activity for aryl chlorides, good functional group tolerance.[5] | 1-5 |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand | Excellent for sterically hindered and electron-rich chlorides. | 1-5 |
| PEPPSI™-IPr | NHC Precatalyst | Air and moisture stable, high thermal stability.[8] | 2-5 |
The Base: The Key to Transmetalation
The base is not merely a spectator; its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step.[10][14]
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many Suzuki couplings, particularly with challenging substrates. Its moderate solubility often leads to cleaner reactions.
-
Cesium Carbonate (Cs₂CO₃): Another strong base that often enhances reaction rates, sometimes attributed to the larger, more soluble cesium cation.
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice, often used in aqueous solvent mixtures.[15]
The choice of base should also consider the stability of other functional groups in the molecule. For this compound, the nitrile group is stable to these bases under typical Suzuki conditions.
The Solvent System: A Balancing Act
The solvent must solubilize the reactants and catalyst while facilitating the catalytic cycle. Aprotic solvents are generally preferred.
-
Ethers (1,4-Dioxane, THF): Excellent choices that solubilize many organic reagents and palladium complexes. Dioxane is often preferred for higher-temperature reactions due to its higher boiling point.[8]
-
Aromatics (Toluene): A non-polar option that can be effective, especially under anhydrous conditions.
-
Aqueous Mixtures: A mixture of an organic solvent (like dioxane or THF) with water is very common.[16] Water can help dissolve the inorganic base and, in some cases, accelerate the transmetalation step. A typical ratio might be 4:1 or 5:1 organic solvent to water.
The effect of solvents can be complex; polar aprotic solvents like DMF or MeCN can sometimes influence selectivity in more complex molecules but may also coordinate to the palladium center.[3][17] For this specific application, a dioxane/water system is a robust starting point.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid. Optimization of temperature, time, and reagent stoichiometry may be required for specific boronic acids.[18]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is free of oxygen.[6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the limiting reagent) in a 4:1 or 5:1 ratio.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[19]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.[4]
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[20]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system.[6]2. Insufficient temperature.[6]3. Ineffective base. | 1. Switch to a more active ligand (e.g., XPhos) or an NHC-based catalyst. Increase catalyst loading slightly (e.g., to 3-5 mol%).2. Increase temperature to 110-120 °C. Consider using microwave irradiation to safely reach higher temperatures for shorter periods.[21]3. Screen other bases like Cs₂CO₃. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen deactivating the catalyst.2. Reaction temperature is too high or time is too long. | 1. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[6]2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Decomposition of Starting Material | 1. Boronic acid instability.2. Reaction conditions are too harsh. | 1. Consider using the corresponding boronic acid pinacol ester, which is often more stable. Anhydrous conditions may be beneficial.[8]2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success relies on a rational, mechanism-based approach to experimental design. By selecting highly active palladium catalysts with bulky, electron-rich ligands, optimizing the base and solvent system, and maintaining a scrupulously inert atmosphere, researchers can effectively overcome the high activation barrier of the C-Cl bond. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals to unlock the synthetic potential of this valuable heterocyclic building block, paving the way for the discovery of novel chemical entities.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. youtube.com [youtube.com]
- 21. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-methylnicotinonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methylnicotinonitrile. It addresses common challenges and frequently asked questions regarding impurities, offering troubleshooting advice and detailed protocols to ensure the synthesis of a high-purity final product.
Troubleshooting Guide
This section is designed to help you navigate and resolve specific issues that may arise during the synthesis of this compound, particularly when following a common synthetic route involving the dehydration of 5-Chloro-2-methylnicotinamide.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound via amide dehydration can stem from several factors. A primary cause is often incomplete dehydration of the starting material, 5-Chloro-2-methylnicotinamide. This can be due to insufficient amounts of the dehydrating agent, such as phosphorus oxychloride (POCl3), or suboptimal reaction temperatures.[1][2] It is crucial to use a slight excess of the dehydrating agent and ensure the reaction is heated adequately to drive the conversion to the nitrile.
Another significant factor can be side reactions. Phosphorus oxychloride is a strong dehydrating agent but can also participate in other reactions, especially at elevated temperatures.[3] This can lead to the formation of various byproducts, consuming your starting material and reducing the yield of the desired product. Careful control of the reaction temperature and addition rate of the dehydrating agent is paramount.
Lastly, product loss during workup and purification is a common issue. This compound is a solid, and care must be taken during filtration and washing steps to avoid leaving a significant amount of product behind. Ensuring complete precipitation and using chilled solvents for washing can help minimize these losses.
Question: I am observing an unexpected peak in my HPLC analysis. What could this impurity be and how can I identify it?
Answer:
An unexpected peak in your HPLC chromatogram could be one of several common impurities. The most likely candidates are:
-
Unreacted 5-Chloro-2-methylnicotinamide: This is the most common impurity, especially if the reaction has not gone to completion. It will typically have a different retention time than the nitrile product.
-
5-Chloro-2-methylnicotinic acid: This can form if the nitrile product undergoes hydrolysis during the workup or purification stages.[4] The presence of water and acidic or basic conditions can facilitate this degradation.
-
Byproducts from the dehydrating agent: If using phosphorus oxychloride, various phosphate esters or other chlorinated species can be formed as byproducts. These are often more polar than the desired product.
To identify the impurity, a combination of analytical techniques is recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining the molecular weight of the impurity, which can provide strong clues to its identity. Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurity can provide definitive structural information.
Question: My final product has a yellowish tint. What is the cause of this discoloration and how can I remove it?
Answer:
A yellowish tint in the final product often indicates the presence of colored impurities, which can arise from several sources. Overheating the reaction mixture can lead to the formation of polymeric or degradation byproducts that are often colored. Additionally, impurities in the starting materials or solvents can carry through the synthesis and impart color to the final product.
To remove the discoloration, recrystallization is the most effective method. Choosing an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is key. Activated carbon treatment of the solution before recrystallization can also be effective in adsorbing colored impurities.
Frequently Asked Questions (FAQs)
What is a common synthetic route for this compound?
A widely employed and chemically sound method for the synthesis of this compound is the dehydration of 5-Chloro-2-methylnicotinamide. This reaction is typically carried out using a strong dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or phosphorus pentoxide (P2O5).[2][5] The reaction involves the removal of a molecule of water from the primary amide group to form the nitrile functionality.
Hypothetical Synthetic Pathway and Impurity Formation
Caption: A common synthetic route for this compound and sources of impurities.
What are the most common impurities to look out for in this synthesis?
The most common impurities in the synthesis of this compound via amide dehydration include:
-
Starting Material: Unreacted 5-Chloro-2-methylnicotinamide.
-
Hydrolysis Product: 5-Chloro-2-methylnicotinic acid, formed by the hydrolysis of the nitrile group.
-
Over-chlorinated Species: If the reaction conditions are too harsh, further chlorination of the pyridine ring can occur.[6]
-
Solvent Adducts: Depending on the solvent used, it is possible to form adducts with reactive intermediates.
-
Reagent-derived Byproducts: Byproducts from the dehydrating agent, such as phosphoric acids if POCl3 is used.
| Impurity | Potential Source | Recommended Analytical Method |
| 5-Chloro-2-methylnicotinamide | Incomplete reaction | HPLC, LC-MS, NMR |
| 5-Chloro-2-methylnicotinic acid | Hydrolysis of the product | HPLC, LC-MS, NMR |
| Dichloro-2-methylnicotinonitrile isomers | Over-chlorination | GC-MS, LC-MS, NMR |
| Phosphorylated byproducts | Side reaction with POCl3 | LC-MS, 31P NMR |
What are the best practices for minimizing impurity formation?
To minimize the formation of impurities, consider the following:
-
High-Purity Starting Materials: Ensure the 5-Chloro-2-methylnicotinamide is of high purity to avoid carrying impurities through the synthesis.
-
Controlled Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the dehydrating agent to prevent side reactions and overheating.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to prevent premature hydrolysis of the dehydrating agent and the nitrile product.
-
Optimized Stoichiometry: Use the optimal molar ratio of the dehydrating agent to the amide to ensure complete conversion without a large excess that could lead to side reactions.
-
Careful Workup: Quench the reaction carefully and perform the workup at a low temperature to minimize hydrolysis of the product. Use of a non-aqueous workup, if possible, is ideal.
What are the recommended methods for purifying the final product?
The primary methods for purifying this compound are:
-
Recrystallization: This is a highly effective method for removing most impurities. A suitable solvent system should be chosen where the product has good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For removing impurities with similar solubility profiles, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.
-
Sublimation: For small-scale purification, sublimation under vacuum can be a very effective technique for obtaining a highly pure product, as this compound is a solid with a relatively low melting point.
Experimental Protocols
Protocol 1: Synthesis of this compound via Amide Dehydration
-
To a stirred solution of 5-Chloro-2-methylnicotinamide (1.0 eq) in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane), slowly add phosphorus oxychloride (1.1 - 1.5 eq) at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable gradient, for example, 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
References
Technical Support Center: Purification of 5-Chloro-2-methylnicotinonitrile
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development who are working with 5-Chloro-2-methylnicotinonitrile. We provide in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. Our goal is to move beyond simple protocols and explain the fundamental principles behind each step, empowering you to troubleshoot effectively and ensure the highest purity for your compound.
Section 1: Foundational Knowledge & FAQs
This section addresses preliminary questions regarding the handling, properties, and initial assessment of this compound.
Q1: What are the essential safety precautions I should take before starting any purification?
A1: this compound and its related structures are classified as hazardous substances. Before any work begins, a thorough review of the Safety Data Sheet (SDS) is mandatory. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1]. Some related compounds are toxic if swallowed or fatal if inhaled[2].
Core Safety Protocols:
-
Engineering Controls: Always work in a well-ventilated fume hood to avoid inhaling dust or vapors[3].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat[1][3].
-
Handling: Avoid creating dust. Wash hands and face thoroughly after handling the substance[1].
-
Waste Disposal: Dispose of all chemical waste in designated, approved containers according to institutional and local regulations[3]. Do not discharge into sewer systems[3].
Q2: What are the key physical and solubility properties of this compound that influence purification?
A2: Understanding the physicochemical properties is the first step in designing a purification strategy.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₅ClN₂ | [4] |
| Molecular Weight | 152.58 g/mol | [4] |
| Appearance | Typically a solid (confirm with your batch) | [5] |
| Solubility | Soluble in Methanol, Acetone, Methylene Chloride (MDC). Insoluble in water. | [1] |
The high solubility in common organic solvents and insolubility in water are critical for developing both recrystallization and chromatography methods. Its solid state at room temperature makes recrystallization a primary candidate for purification.
Q3: What are the likely impurities I might encounter?
A3: Impurities in a sample of this compound typically originate from the synthetic route. Common sources include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 2-methylnicotinonitrile or chlorinating agents.
-
By-products: Side reactions can lead to isomers (e.g., regioisomers with chlorine at a different position) or over-chlorinated products.
-
Reagents and Solvents: Residual solvents or reagents from the reaction work-up. For instance, syntheses involving phosphorus oxychloride or phosphorus pentachloride can leave acidic residues[6][7].
Identifying potential impurities is crucial for selecting an appropriate analytical method to monitor purification.[8]
Q4: How do I choose the right analytical method to assess purity?
A4: A multi-pronged approach using orthogonal techniques is recommended for a comprehensive purity profile.[9]
| Analytical Method | Purpose & Insights |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for quantifying purity of non-volatile organic molecules.[9] It separates the main compound from impurities, and the peak area percentage is used to calculate purity.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capability of mass spectrometry. It is invaluable for identifying the molecular weights of unknown impurities.[10] |
| Nuclear Magnetic Resonance (¹H NMR) | Provides structural information. A clean spectrum with correct integrations and chemical shifts confirms the compound's identity and can reveal the presence of structurally similar impurities. |
| Gas Chromatography (GC-MS) | Suitable for identifying and quantifying volatile impurities, such as residual solvents.[9] |
A generalized workflow for purity assessment is essential for robust quality control.
Caption: A generalized workflow for the validation of chemical purity.[10]
Section 2: Recrystallization Troubleshooting Guide
Recrystallization is often the most efficient method for purifying crystalline solids. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[11]
Q5: How do I select the best solvent for recrystallizing this compound?
A5: The ideal solvent is one in which the compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Given its known solubility, a solvent screening is the best approach.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude material into several different test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, swirling after each addition.
-
A good candidate solvent will not dissolve the compound readily at room temperature.
-
Heat the tubes that showed poor solubility in a water bath. The compound should dissolve completely at or near the boiling point.[12]
-
Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that yields a high quantity of clean-looking crystals is the best choice.
A two-solvent system (e.g., acetone/water or methanol/water) can also be effective.[12][13] In this method, the compound is dissolved in a minimal amount of a "good" solvent (like methanol) at its boiling point, and a "poor" solvent (like water) is added dropwise until the solution becomes cloudy, then reheated to clarity before cooling.[13]
Troubleshooting Recrystallization
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 8. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. ocw.mit.edu [ocw.mit.edu]
Troubleshooting 5-Chloro-2-methylnicotinonitrile reaction side products
Welcome to the technical support center for the synthesis of 5-chloro-2-methylnicotinonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we will delve into the mechanistic origins of common impurities and provide actionable, field-proven troubleshooting strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction to synthesize this compound has a low yield and several side products. The main route is a Sandmeyer cyanation of 2-amino-5-chloro-6-methylpyridine. What are the most likely impurities I'm seeing?
This is a very common issue when performing Sandmeyer reactions on heterocyclic amines. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which can give rise to several predictable side products.[1][2] The primary impurities you are likely encountering are:
-
5-Chloro-6-methylpyridin-2-ol (Phenol Impurity): This is often the most significant byproduct. It arises from the premature decomposition of the intermediate diazonium salt, where water acts as a nucleophile instead of the cyanide ion.[1][3] This is highly dependent on temperature control.
-
5,5'-Dichloro-6,6'-dimethyl-[2,2'-bipyridine]-3,3'-dicarbonitrile (Biaryl Impurity): The radical mechanism of the Sandmeyer reaction can lead to the coupling of two aryl radicals, forming a dimeric biphenyl-type impurity.[2]
-
Unreacted 2-Amino-5-chloro-6-methylpyridine: Incomplete diazotization or an inefficient Sandmeyer step will leave the starting material in your crude product.
-
5-Chloro-2-methylnicotinamide (Amide Impurity): Partial hydrolysis of the target nitrile group can occur during workup or if there is excessive water at elevated temperatures, leading to the formation of the corresponding amide.
-
Azo Coupling Byproduct: If the diazotization is not complete, the remaining diazonium salt can act as an electrophile and attack the unreacted starting amine, leading to the formation of a colored azo compound.[3]
The following DOT script visualizes the potential pathways leading to these impurities.
Caption: Formation pathways for the target product and common side products.
Question 2: I suspect the formation of the phenol byproduct (5-Chloro-6-methylpyridin-2-ol) is the main issue. How can I minimize this?
Your suspicion is well-founded, as this is a classic challenge. The formation of the phenol is directly related to the stability of the diazonium salt intermediate.
Causality: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). If the diazonium salt is not immediately trapped by the cyanide nucleophile in the copper complex, it can react with water present in the medium. This process is highly temperature-dependent.
Troubleshooting Protocol:
-
Strict Temperature Control: The diazotization step (reaction of the amine with sodium nitrite in acid) must be performed at 0-5 °C . Use an ice-salt bath to maintain this temperature range. A temperature spike above 10 °C will lead to rapid decomposition of the diazonium salt and significantly increase phenol formation.
-
Order of Addition: Add the sodium nitrite solution slowly to the acidic solution of your amine. This ensures that the generated nitrous acid is consumed as it is formed and prevents localized temperature increases.
-
pH Management: Ensure the solution is sufficiently acidic (typically with HCl or H₂SO₄) to fully form the diazonium salt and prevent the formation of diazoamino compounds, which can lead to other byproducts.
-
Immediate Use: Prepare the diazonium salt solution and use it immediately in the subsequent Sandmeyer step. Do not store the diazonium salt solution.
The following diagram illustrates the critical control points in the process.
Caption: The critical role of temperature in preventing phenol byproduct formation.
Question 3: How can I identify and quantify these impurities in my crude reaction mixture?
A robust analytical method is crucial for effective troubleshooting. A combination of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective approach.
Recommended Analytical Protocol:
-
Sample Preparation:
-
Carefully quench a small, representative aliquot of your reaction mixture.
-
Dilute the sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Detection: UV detection at 254 nm and 280 nm. Your starting material, product, and some impurities should be chromophoric.
-
-
LC-MS for Identification:
-
Use the same HPLC method coupled to a mass spectrometer (ESI source is common).
-
This will allow you to confirm the identity of each peak by its mass-to-charge ratio (m/z).
-
Expected Impurity Profile Data:
| Compound | Expected [M+H]⁺ | Polarity | Typical Elution Order |
| 2-Amino-5-chloro-6-methylpyridine | 157.0 | More Polar | Early |
| 5-Chloro-6-methylpyridin-2-ol | 158.0 | Polar | Early |
| 5-Chloro-2-methylnicotinamide | 171.0 | Intermediate | Middle |
| This compound | 153.0 | Less Polar | Late |
| Biaryl Impurity | 303.0 (or 305.0) | Least Polar | Very Late |
Note: The exact elution order will depend on the specific column and gradient used.
Question 4: What are the best practices for purifying the crude this compound and removing these specific side products?
A multi-step purification strategy is often necessary.
Step-by-Step Purification Protocol:
-
Aqueous Workup with Base Wash:
-
After the reaction is complete, perform a standard workup (e.g., extraction into an organic solvent like ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous base, such as 5% sodium hydroxide solution.[4] This is highly effective at removing the acidic phenol byproduct (5-chloro-6-methylpyridin-2-ol) by converting it to its water-soluble salt.
-
Follow with a water wash to remove any residual base.
-
-
Recrystallization:
-
This is the most effective method for removing the majority of remaining impurities, particularly the biaryl byproduct and unreacted starting material.
-
Solvent Screening: Start with a non-polar solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature. A common choice for similar compounds is a mixture of a non-polar solvent like hexanes or heptane with a slightly more polar solvent like ethyl acetate or acetone.[4]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent system. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
-
Column Chromatography (If Necessary):
-
If recrystallization fails to provide the desired purity, silica gel column chromatography is the final option.
-
Use a solvent system such as a hexane/ethyl acetate gradient to separate the components. The less polar product will elute before the more polar residual impurities.
-
References
Improving the selectivity of 5-Chloro-2-methylnicotinonitrile reactions
Welcome to the technical support center for 5-Chloro-2-methylnicotinonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of reactions involving this versatile pyridine-based building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve the selectivity and overall success of your synthetic endeavors.
Understanding the Reactivity of this compound
This compound presents a unique set of challenges and opportunities in chemical synthesis. The pyridine core is electron-deficient, which generally activates halopyridines towards certain reactions. However, the substituents on this molecule—an electron-donating methyl group at the 2-position and a strongly electron-withdrawing cyano group at the 3-position—exert competing electronic and steric effects. Understanding this interplay is crucial for controlling reaction selectivity.
The C5-Cl bond is the primary reactive site for cross-coupling and nucleophilic substitution reactions. The cyano group, being a powerful electron-withdrawing group, activates the entire ring towards nucleophilic attack, but its effect is most pronounced at the ortho (C2, C4) and para (C6) positions. The methyl group, being electron-donating, has a deactivating effect. The chlorine at C5 is meta to the cyano group, which means its activation towards classical SNAr is not as pronounced as in isomers where the leaving group is ortho or para to a strong electron-withdrawing group[1]. This nuanced reactivity profile requires careful optimization of reaction conditions to achieve desired outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: I am attempting a Suzuki-Miyaura coupling reaction with an arylboronic acid, but I'm observing low yields of the desired 5-aryl-2-methylnicotinonitrile. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings with chloropyridines like this compound are a common issue, often stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds[2][3]. Several factors could be at play:
-
Inadequate Catalyst Activity: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step[4]. Standard catalysts like Pd(PPh₃)₄ may not be efficient enough.
-
Solution: Switch to a more active catalyst system. Modern catalyst systems employing bulky, electron-rich phosphine ligands are designed to facilitate the coupling of aryl chlorides. Examples include ligands like XPhos, SPhos, or RuPhos, often used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂[5]. N-heterocyclic carbene (NHC) palladium complexes are also highly effective for coupling aryl chlorides[6].
-
-
Competing Hydrodehalogenation: A significant side reaction in palladium-catalyzed couplings is the replacement of the chlorine atom with hydrogen, yielding 2-methylnicotinonitrile[7][8]. This is often promoted by sources of hydride, which can arise from the solvent, reagents, or decomposition of the boronic acid.
-
Solution:
-
Choice of Base: Use a non-coordinating, anhydrous base. Potassium phosphate (K₃PO₄) is often a good choice. Avoid bases that can generate hydrides.
-
Solvent Purity: Ensure your solvent is anhydrous and degassed. Water can facilitate protodeboronation of the boronic acid, which can lead to hydrodehalogenation.
-
Boronic Acid Quality: Use high-purity boronic acid. Impurities or degradation can contribute to side reactions. Consider using boronate esters (e.g., pinacol esters) which can be more stable.
-
-
-
Poor Transmetalation: The transfer of the organic group from boron to palladium can be slow.
-
Solution: The choice of base is critical for activating the boronic acid to facilitate transmetalation[3]. A switch from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can significantly improve the reaction rate. Running the reaction in a biphasic solvent system (e.g., toluene/water) can also be beneficial.
-
Below is a decision-making workflow to troubleshoot a low-yielding Suzuki-Miyaura coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Question 2: My Buchwald-Hartwig amination reaction to produce 5-amino-2-methylnicotinonitrile is giving a complex mixture of products and a low yield of the desired amine. How can I improve the selectivity?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like Suzuki coupling, it can be challenging with aryl chlorides[2][9]. The issues you're facing likely relate to catalyst selection, base, and potential side reactions.
-
Catalyst and Ligand Choice: Standard phosphine ligands may not be effective. The steric and electronic properties of the ligand are critical for promoting the reductive elimination step that forms the C-N bond and for preventing side reactions[10].
-
Solution: Employ catalyst systems known to be effective for aryl chlorides. Bulky biarylphosphine ligands such as XPhos, SPhos, and BrettPhos are often the ligands of choice[10]. Pre-catalysts like XPhos-Pd-G3 or SPhos-Pd-G3 can also improve reproducibility.
-
-
Base Selection: The choice of base is crucial. It must be strong enough to deprotonate the amine but should not promote side reactions.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that is effective in many Buchwald-Hartwig aminations. However, for some sensitive substrates, a weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) might provide better results[9].
-
-
Side Reactions:
-
Hydrodehalogenation: As in Suzuki coupling, this can be a competing pathway[9].
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, this can lead to the formation of an imine and the reduced arene[11]. This is less of a concern with primary amines but can be an issue with certain secondary amines.
-
Solution: Careful selection of the ligand can often suppress these side reactions. Bulky ligands can sterically hinder β-hydride elimination. Using anhydrous conditions and high-purity reagents will minimize hydrodehalogenation.
-
-
Reaction Temperature: Higher temperatures are often required for aryl chlorides, but excessive heat can lead to catalyst decomposition and side reactions.
-
Solution: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If the reaction is slow, the temperature can be increased cautiously.
-
| Parameter | Recommendation for Improving Selectivity | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective Pd(0) precursors. |
| Ligand | XPhos, SPhos, BrettPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination for aryl chlorides[10]. |
| Base | NaOt-Bu, LHMDS, or Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine[9]. |
| Solvent | Toluene, Dioxane, or t-BuOH | Anhydrous, degassed aprotic solvents are standard. |
| Temperature | 80-110 °C | Balances reaction rate with catalyst stability. |
Table 1: Recommended starting conditions for Buchwald-Hartwig amination.
Question 3: I am trying to perform a nucleophilic aromatic substitution (SNAr) with an amine, but the reaction is very slow or doesn't proceed. Why is this the case, and can I make it work?
Answer:
While the pyridine ring is electron-deficient, and the cyano group is strongly electron-withdrawing, the position of the chloro substituent at C5 is meta to the cyano group. For a classical SNAr addition-elimination mechanism, the reaction is most efficient when the leaving group is ortho or para to the electron-withdrawing group. This positioning allows for resonance stabilization of the negative charge in the Meisenheimer intermediate onto the electron-withdrawing group[1]. Since this is not the case for this compound, the reaction is expected to be sluggish under standard SNAr conditions.
However, you can still promote the reaction through several strategies:
-
Increase Reaction Temperature: SNAr reactions are often accelerated by heat. Using a high-boiling point solvent like DMSO, NMP, or sulfolane and increasing the temperature (e.g., to 120-180 °C) can often drive the reaction to completion. Microwave irradiation can also be very effective for accelerating these reactions[12].
-
Use a Stronger Nucleophile/Base: Using a stronger nucleophile can increase the rate of the initial attack. If using an amine, adding a non-nucleophilic base like DBU or a strong inorganic base like K₂CO₃ can help facilitate the reaction[13].
-
Consider a Different Mechanism: For certain very strong bases/nucleophiles (like NaNH₂), an elimination-addition (benzyne) mechanism could potentially occur, though this is less common for chloropyridines and may lead to a mixture of regioisomers. For most applications, forcing the SNAr conditions is the preferred approach.
Caption: Strategy for promoting SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: Which reaction is generally preferred for forming a C-N bond at the C5 position: Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr)?
A: For a substrate like this compound, the Buchwald-Hartwig amination is generally the more reliable and versatile method for forming a C-N bond. The palladium-catalyzed reaction is less constrained by the electronic positioning of substituents on the aromatic ring compared to SNAr[9]. While SNAr can be forced to work with high temperatures, the Buchwald-Hartwig reaction often proceeds under milder conditions with a broader range of amines and offers higher selectivity, avoiding the harsh conditions that might degrade complex molecules.
Q2: How does the 2-methyl group affect the reactivity of the C5-Cl bond?
A: The 2-methyl group has two main effects:
-
Electronic Effect: As an electron-donating group, it slightly deactivates the pyridine ring towards nucleophilic attack and the oxidative addition step in palladium catalysis. However, this effect is generally modest.
-
Steric Effect: The methyl group can sterically hinder the approach of the palladium catalyst to the nitrogen atom, which can sometimes be beneficial by preventing catalyst inhibition through coordination to the pyridine nitrogen. It can also influence the choice of ligand in cross-coupling reactions, where a balance must be struck between a ligand that is bulky enough to promote the desired reaction but not so bulky that it clashes with the methyl group.
Q3: Can I selectively react at another position on the ring, for example, C-H functionalization?
A: Direct C-H functionalization of pyridines is a challenging but active area of research. The inherent electronic properties of the pyridine ring make it difficult to achieve high regioselectivity. For this specific molecule, the chlorine at C5 provides a much more reliable handle for functionalization via cross-coupling or substitution reactions. Attempting C-H functionalization would likely lead to a mixture of products and would require extensive screening of conditions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-methylnicotinonitrile
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh out Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methylnicotinonitrile.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 5-(Alkyl/Aryl)amino-2-methylnicotinonitrile
This protocol is a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
XPhos-Pd-G3 pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
-
In a glovebox, add this compound, the XPhos-Pd-G3 pre-catalyst, and NaOt-Bu to an oven-dried reaction vial equipped with a stir bar.
-
Add the anhydrous, degassed toluene, followed by the amine.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction for 4-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully unseal the vial.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with more ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the desired 5-amino-2-methylnicotinonitrile derivative.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwal… [ouci.dntb.gov.ua]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Aromatic Nucleophilic Substitution [fishersci.co.uk]
Overcoming challenges in the chlorination step of nicotinonitrile synthesis
A Guide to Overcoming Challenges in the Chlorination Step
Welcome to the Technical Support Center for Nicotinonitrile Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with expert insights and practical solutions for the critical chlorination step in synthesizing nicotinonitrile and its key precursors.
This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes. The information is structured in a question-and-answer format to directly address the common and complex challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues that researchers frequently face.
Q1: My overall yield for the chlorination of a 3-methylpyridine derivative is consistently low. What are the most common culprits?
Low yield is a multifaceted problem that can stem from issues in reaction setup, execution, or workup.[1] Common causes include:
-
Moisture Contamination: Many chlorinating agents, such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), react vigorously with water. Moisture in your glassware, solvents, or starting materials can consume the reagent, leading to incomplete conversion.[2]
-
Incorrect Reaction Temperature: Temperature control is critical. Some reactions require sub-zero temperatures to prevent side reactions, while others need high temperatures for activation.[3] Fluctuations can lead to the formation of byproducts or decomposition of the desired product.
-
Impure Starting Materials: The purity of your starting 3-methylpyridine or its N-oxide is paramount. Impurities can interfere with the reaction or complicate purification.
-
Suboptimal Reagent Stoichiometry: Using too little chlorinating agent will result in incomplete conversion. Conversely, a large excess can lead to over-chlorination and the formation of di- or tri-chlorinated species.[4]
-
Losses During Workup and Purification: Significant product loss can occur during aqueous quenching, extractions, and chromatography. Ensure proper phase separation and minimize transfers.[5]
Q2: I'm observing the formation of multiple chlorinated isomers. How can I improve the regioselectivity of the reaction?
Achieving high regioselectivity is one of the primary challenges in pyridine chlorination. The substitution pattern is governed by the electronic properties of the pyridine ring and the reaction mechanism (electrophilic, nucleophilic, or radical).
For instance, direct chlorination of 3-methylpyridine can yield a mixture of isomers, including 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.[6] Strategies to improve selectivity include:
-
N-Oxide Activation: Converting the pyridine to a pyridine-N-oxide activates the 2- and 4-positions for chlorination with reagents like POCl₃. This is a standard method to direct chlorination to the 2-position.[3]
-
Vapor-Phase Chlorination: Industrial processes often use high-temperature, gas-phase reactions where conditions like temperature and residence time can be precisely controlled to favor a specific isomer.[7][8] A two-stage process, with a high-temperature initiation zone followed by a lower-temperature reaction zone, can significantly enhance selectivity for 2-chlorination.[7]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway. Lewis acids are sometimes used in electrophilic chlorinations.
Q3: My reaction is producing significant amounts of side-chain chlorinated byproducts (e.g., 2-chloro-5-(trichloromethyl)pyridine). How can I prevent this?
Side-chain chlorination typically occurs via a free-radical mechanism, often favored at high temperatures or under UV initiation.[9] To minimize this:
-
Control the Reaction Conditions: Avoid excessively high temperatures and exposure to UV light unless side-chain chlorination is the desired outcome.
-
Choose the Right Reagent: Reagents that favor ionic mechanisms, such as POCl₃ with a pyridine-N-oxide, are less likely to cause side-chain chlorination compared to using chlorine gas at high temperatures.[3]
-
Use Radical Inhibitors: In some cases, adding a radical inhibitor can suppress unwanted side-chain reactions, though this may also affect the desired ring chlorination rate.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed answers and protocols for more specific and complex experimental challenges.
Q4: I am trying to synthesize 2-chloro-5-methylpyridine from 3-methylpyridine-N-oxide and POCl₃, but the main product is 4-chloro-3-methylpyridine. What is going wrong?
While the N-oxide strategy generally directs chlorination to the 2- and 4-positions, the ratio of these isomers is highly dependent on reaction conditions. The formation of 4-chloro-3-methylpyridine as the major product is a known outcome under certain conditions.[3]
Causality: The reaction proceeds through an intermediate adduct between the N-oxide and POCl₃. The subsequent attack by a chloride ion can occur at either the 2- or 4-position. The thermodynamic and kinetic favorability of these pathways can be influenced by solvents, temperature, and the presence of bases.
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is maintained at the recommended low temperature (typically 0-5 °C) during the addition of POCl₃. Adding the reagent too quickly can cause localized heating, altering the isomer ratio.[3]
-
Solvent Effects: The choice of solvent is crucial. Dichloromethane is commonly used. Apolar solvents may favor one isomer over another.
-
Addition of an Amine Base: The inclusion of a tertiary amine base, such as diisooctylamine or triethylamine, can significantly improve the yield of the 2-chloro isomer by influencing the reaction intermediates.[3][10] The base can also neutralize the generated acid, preventing side reactions.
Experimental Protocol: Selective Synthesis of 2-Chloro-5-Methylpyridine
This protocol is adapted from established industrial methods for selectively producing the 2-chloro isomer.[3]
Materials:
-
3-methylpyridine-N-oxide (3-PNO)
-
Phosphorus oxychloride (POCl₃)
-
Diisooctylamine (DIOA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water (for quenching)
Procedure:
-
Setup: Under a nitrogen atmosphere, charge a flame-dried, three-neck flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels with 3-methylpyridine-N-oxide (1.0 eq) and anhydrous CH₂Cl₂.
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath.
-
Reagent Preparation: Prepare two separate solutions:
-
Solution A: POCl₃ (2.0 eq) in anhydrous CH₂Cl₂.
-
Solution B: Diisooctylamine (2.0 eq) in anhydrous CH₂Cl₂.
-
-
Controlled Addition: Add approximately 10% of Solution A to the reaction flask. Then, add the remaining Solution A and Solution B simultaneously via the two dropping funnels over a period of 3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture for an additional 2 hours at 0-5 °C. Monitor the reaction progress using TLC or GC-MS.
-
Quenching: Slowly add water dropwise to the flask, keeping the temperature below 20 °C to quench the excess POCl₃.
-
Workup: Proceed with a standard aqueous workup, including neutralization, extraction with CH₂Cl₂, washing the organic layer with brine, and drying over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to isolate the 2-chloro-5-methylpyridine.
Q5: After successfully synthesizing a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine, I am struggling to separate them. What are the best practices for purification?
The separation of these isomers is challenging due to their very close boiling points.
-
Fractional Distillation: High-efficiency fractional distillation under vacuum using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) is the most common industrial method. This requires careful control of temperature and pressure.
-
Crystallization: If one isomer is present in a significantly higher ratio, it may be possible to selectively crystallize it out of the mixture by cooling or using a specific solvent system. This often requires seeding with a pure crystal of the desired isomer.
-
Preparative Chromatography: For smaller, research-scale quantities, preparative HPLC or flash chromatography can be effective, but may be impractical for larger scales.
-
Chemical Separation: A more advanced method involves selectively reacting one isomer to facilitate separation. For example, one patent describes a method where the unwanted 2-chloro-5-methylpyridine is converted to 3-picoline via hydrodechlorination using a Pd/C catalyst, which can then be easily separated from the desired 2-chloro-3-methylpyridine by distillation.[6]
Q6: What are the key safety considerations when working with common chlorinating agents like POCl₃, SOCl₂, and chlorine gas?
These reagents are highly hazardous and require strict safety protocols.
-
Phosphorus Oxychloride (POCl₃) & Thionyl Chloride (SOCl₂):
-
Corrosive and Lachrymatory: Both are highly corrosive to skin, eyes, and the respiratory tract. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Reacts Violently with Water: They react exothermically with water and alcohols to release corrosive HCl gas.[10] Ensure all glassware is scrupulously dry. Quenching should be done slowly and carefully, preferably by adding the reaction mixture to ice.
-
-
Chlorine (Cl₂):
-
Highly Toxic: Chlorine gas is a severe respiratory irritant and can be fatal if inhaled. All manipulations must be performed in a fume hood, and a chlorine gas detector should be in place.
-
Pressurized Gas: It is supplied in pressurized cylinders that require a specific regulator and handling procedures. Ensure all connections are leak-tested before use.
-
Part 3: Data & Visualizations
Comparison of Common Chlorination Conditions
The following table summarizes typical conditions and outcomes for chlorinating 3-methylpyridine derivatives.
| Starting Material | Chlorinating Agent | Typical Conditions | Primary Product(s) | Key Challenges | Reference |
| 3-Methylpyridine | Cl₂ (gas phase) | 350-500 °C | Mixture of isomers (e.g., 2-chloro-5-methylpyridine, 2,6-dichloro-3-methylpyridine) | Poor selectivity, side-chain chlorination, requires specialized equipment. | [4][7] |
| 3-Methylpyridine-N-Oxide | POCl₃ | 0-50 °C, often with a tertiary amine base | 2-Chloro-5-methylpyridine and 4-chloro-3-methylpyridine | Isomer separation, handling of corrosive POCl₃. | [3] |
| 3-Methylpyridine-N-Oxide | SOCl₂ or Sulfonyl Chlorides | -120 to 150 °C | 2-Chloro-5-methylpyridine | Isomer control, emission of SO₂ gas. | [3][10] |
| 3-Cyanopyridine | Cl₂ (gas phase) | 350-420 °C (Zone 1), 200-340 °C (Zone 2) | 2-Chloro-5-cyanopyridine | High energy input, potential for byproduct formation. | [7] |
Troubleshooting Workflow for Low Yield
This diagram outlines a logical process for diagnosing the cause of low reaction yields.
Caption: A decision tree for systematically troubleshooting low reaction yields.
Regioselectivity in 3-Methylpyridine Chlorination
This diagram illustrates the common isomers formed during the chlorination of 3-methylpyridine.
Caption: Isomeric products from the chlorination of 3-methylpyridine.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. US4205175A - Chlorination process - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]
- 7. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 8. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
Preventing byproduct formation in 5-Chloro-2-methylnicotinonitrile synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on preventing byproduct formation and troubleshooting common experimental challenges. The information provided herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction: The Synthetic Pathway
The primary route to this compound is the Sandmeyer reaction, a robust and versatile method for the conversion of a primary aromatic amine to an aryl halide.[1][2] This process begins with the diazotization of the starting material, 5-amino-2-methylnicotinonitrile, to form a reactive diazonium salt. This intermediate is then subjected to a copper(I) chloride-catalyzed reaction to yield the desired product.[3][4]
Caption: General synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor is 5-amino-2-methylnicotinonitrile.
Q2: What are the critical parameters to control during the diazotization step?
Temperature is the most critical parameter. The reaction should be maintained between 0-5 °C to prevent the decomposition of the unstable diazonium salt.[1] Exceeding this temperature range can lead to the formation of phenolic byproducts and a significant reduction in yield.
Q3: How can I confirm the completion of the diazotization reaction?
A simple and effective method is to use starch-iodide paper. The presence of excess nitrous acid, which is necessary for the complete conversion of the amine, will result in the immediate formation of a dark blue color on the paper. A persistent blue color indicates that the diazotization is complete.
Q4: What is the role of copper(I) chloride in the Sandmeyer reaction?
Copper(I) chloride acts as a catalyst, facilitating the substitution of the diazonium group with a chloride ion. The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
Possible Causes:
-
Incomplete Diazotization: The primary amine may not have been fully converted to the diazonium salt.
-
Decomposition of the Diazonium Salt: The diazonium salt is thermally unstable and can decompose if the temperature is not strictly controlled.[1]
-
Inactive Catalyst: The copper(I) chloride may have oxidized to copper(II), which is less effective in the Sandmeyer reaction.
Solutions:
| Parameter | Recommended Action | Rationale |
| Diazotization Temperature | Maintain a strict temperature range of 0-5 °C using an ice-salt bath. | Prevents premature decomposition of the diazonium salt.[1] |
| Nitrous Acid Addition | Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. | Ensures a controlled reaction and prevents localized heating. |
| Catalyst Quality | Use freshly prepared or high-purity copper(I) chloride. | Ensures the presence of the active catalytic species for efficient conversion. |
| Reaction Monitoring | Use starch-iodide paper to confirm the presence of excess nitrous acid before proceeding. | Verifies the completion of the diazotization step. |
Issue 2: Formation of a Dark, Tarry Byproduct
Possible Cause:
The formation of dark, polymeric materials is often a result of diazonium salt decomposition and subsequent radical side reactions. This can be exacerbated by elevated temperatures or the presence of impurities.
Solutions:
-
Strict Temperature Control: As mentioned previously, maintaining a low temperature is crucial.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can promote radical side reactions.
-
Purity of Starting Material: Ensure the 5-amino-2-methylnicotinonitrile is of high purity, as impurities can catalyze decomposition.
Issue 3: Presence of a Major Impurity with a Higher Polarity than the Product
Possible Cause:
This is often the phenolic byproduct, 5-hydroxy-2-methylnicotinonitrile, formed from the reaction of the diazonium salt with water.
Caption: Formation of the phenolic byproduct.
Solutions:
-
Minimize Water Content: While the reaction is aqueous, avoid excessive water in the workup steps until the diazonium salt has been fully converted.
-
Control Reaction Time: Do not prolong the reaction time at elevated temperatures, as this can favor hydrolysis.
-
Purification: The phenolic impurity can be removed by column chromatography or by washing the organic extract with a dilute aqueous base (e.g., 1M NaOH) during the workup. The phenol will deprotonate and become water-soluble, allowing for its separation from the desired product.
Issue 4: Presence of a Non-polar Byproduct
Possible Cause:
This is likely a biaryl byproduct formed from the coupling of two aryl radicals generated during the reaction.
Caption: Formation of the biaryl byproduct.
Solutions:
-
Controlled Addition of Diazonium Salt: Add the diazonium salt solution slowly to the copper(I) chloride solution to maintain a low concentration of the aryl radical, minimizing dimerization.
-
Purification: The non-polar biaryl byproduct can be effectively separated from the more polar product by column chromatography.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
5-amino-2-methylnicotinonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer, dissolve 5-amino-2-methylnicotinonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases (typically 1-2 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of this compound
Method 1: Recrystallization
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes/ethyl acetate mixture) to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures.[5][6]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
-
Method 2: Column Chromatography
-
Stationary Phase: Silica gel.[7]
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the product.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: High-Purity Recrystallization of 5-Chloro-2-methylnicotinonitrile
Welcome to the technical support center for the purification of 5-Chloro-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity crystalline material. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of recrystallization for this specific compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of this compound, providing foundational knowledge for successful purification.
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal is to purify the crude solid product by removing impurities.[1] Recrystallization is a purification technique that relies on the principle that the solubility of most solids, including this compound, increases with temperature.[1] By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound selectively crystallizes while the impurities remain dissolved in the solvent.[2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures.[1][2][3] Impurities, on the other hand, should either be highly soluble at all temperatures or insoluble even at high temperatures.[3][4] For a compound like this compound, which has polar functional groups (nitrile and the pyridine nitrogen), polar solvents are a good starting point.[3] A good practice is to test the solubility of a small amount of your crude material in various solvents like ethanol, methanol, acetone, and ethyl acetate.[1][3]
Q3: Can I use a mixed solvent system?
A3: Yes, a mixed-solvent system is a viable option when a single solvent does not provide the desired solubility characteristics.[3] This typically involves a "solvent/anti-solvent" approach. You would dissolve the this compound in a solvent in which it is highly soluble (the "solvent"), and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes cloudy.[3] For this compound, a potential mixed-solvent system could be ethanol/water.
Q4: What are the critical safety precautions when working with this compound and recrystallization solvents?
A4: this compound and its related compounds are classified as harmful if swallowed and can cause skin and serious eye irritation.[5][6] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] When heating flammable organic solvents, always use a heating mantle or a steam bath, never an open flame, to prevent ignition.[9] Ensure that an eyewash station and safety shower are readily accessible.[8]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.[10][11]- The solution was not sufficiently saturated.- The cooling process was too rapid. | - Reduce the solvent volume by gentle heating or using a rotary evaporator.[11]- Ensure the minimum amount of hot solvent is used for dissolution.[10]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Oiling Out (Formation of an oil instead of crystals) | - The solution is supersaturated with impurities.- The boiling point of the solvent is higher than the melting point of the solute.- Rapid cooling. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[11]- Try a different solvent with a lower boiling point.- Use a seed crystal to induce crystallization.[11] |
| Colored Crystals | - Colored impurities are co-crystallizing with the product.- Thermal decomposition of the product or impurities. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.- Avoid excessive heating or prolonged time at high temperatures. |
| Poor Crystal Quality (e.g., fine powder, needles) | - The solution cooled too quickly.- Agitation during the cooling process. | - Ensure slow, undisturbed cooling. Insulating the flask can help.- Avoid scratching or moving the flask during crystal growth. |
| Crystals Do Not Form Upon Cooling | - The solution is supersaturated.[11]- Lack of nucleation sites. | - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.[11]- Add a seed crystal of pure this compound.[11] |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for performing a recrystallization of this compound.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[1][3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2] Avoid adding an excess of solvent to ensure a good yield.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes persistently cloudy. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol, using a cold mixture of the ethanol/water solvent system for washing.
IV. Visualization of the Recrystallization Workflow
The following diagram illustrates the key decision points and steps in a typical recrystallization process.
Caption: Workflow for the recrystallization of this compound.
V. References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021, September). Transition task: Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from --INVALID-LINK--
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization?. Retrieved from --INVALID-LINK--
-
Jubilant Ingrevia. (2024, February 26). Safety Data Sheet - 5-Chloro-2-nitropyridine. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021, December 24). Safety Data Sheet - 2-Amino-5-chloropyridine. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025, December 19). Safety Data Sheet - 5-Chloro-2-pentanone. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Safety Data Sheet - Malononitrile. Retrieved from --INVALID-LINK--
-
California State University, Los Angeles. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Chloro-6-methylisonicotinonitrile. Retrieved from --INVALID-LINK--
-
Parchem. (n.d.). This compound (Cas 1256819-16-5). Retrieved from --INVALID-LINK--
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from --INVALID-LINK--
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 6-Chloro-2-methylnicotinonitrile. Retrieved from --INVALID-LINK--
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Managing Reaction Exotherms in Large-Scale 5-Chloro-2-methylnicotinonitrile Production
Welcome to the Technical Support Center for the large-scale production of 5-Chloro-2-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this synthesis. Our goal is to ensure both the safety and efficiency of your process by addressing potential challenges with scientifically grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal hazards and management strategies associated with the synthesis of this compound.
Q1: What are the primary exothermic events in the synthesis of this compound?
A1: The primary exothermic events typically arise from the chlorination step of the precursor, 2-methylnicotinonitrile or a related picoline derivative.[1][2] Chlorination reactions, particularly those involving elemental chlorine or other strong chlorinating agents, are often highly exothermic.[2] The significant release of heat is due to the formation of strong carbon-chlorine and hydrogen-chlorine bonds. Without proper control, the reaction temperature can rise rapidly, leading to potential hazards.
Q2: Why is understanding the reaction exotherm so critical for large-scale production?
A2: On a large scale, the surface-area-to-volume ratio of a reactor decreases. This makes heat dissipation less efficient compared to laboratory-scale setups.[3] An unmanaged exotherm can lead to a dangerous situation known as a thermal runaway.[4][5] This is a positive feedback loop where an increase in temperature accelerates the reaction rate, which in turn further increases the temperature.[5] This can result in excessive pressure build-up, boiling of solvents, release of toxic gases, and potentially, reactor failure.[5] Therefore, a thorough understanding and precise control of the reaction exotherm are paramount for ensuring process safety and product quality.
Q3: What initial steps should I take to characterize the thermal profile of my reaction?
A3: Before scaling up, it is essential to perform calorimetric studies.[4][6] Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) provide critical data.[7]
-
Reaction Calorimetry (RC): This technique measures the heat evolved from the desired reaction in real-time under process-like conditions.[7][8] It helps determine the total heat of reaction, the rate of heat release, and the impact of process parameters like dosing rate and temperature.[7]
-
Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal stability of reactants, intermediates, products, and reaction mixtures.[7] It can identify the onset temperature of any undesired decomposition reactions, which is crucial for defining the maximum safe operating temperature.[7]
These studies provide the quantitative data needed for safe and effective scale-up.[3]
Q4: What are the key parameters to monitor during the reaction to prevent a thermal runaway?
A4: Continuous monitoring of several key parameters is crucial for maintaining control over the exothermic reaction:
-
Reaction Temperature: This is the most direct indicator of the reaction's state.
-
Cooling System Temperature and Flow Rate: Ensures the cooling system is functioning as expected.
-
Reagent Addition Rate: The rate of addition of the limiting reagent often directly controls the rate of heat generation.[3]
-
Agitator Speed and Power Draw: Proper mixing is vital for uniform heat distribution and preventing localized hot spots.
-
Pressure: A sudden increase in pressure can indicate solvent boiling or gas evolution from a decomposition reaction.
Section 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the large-scale synthesis of this compound.
Problem 1: The reaction temperature is rising faster than anticipated, even with the cooling system at maximum capacity.
Immediate Action:
-
Stop Reagent Addition: Immediately halt the feed of the limiting reactant (e.g., the chlorinating agent). This will stop the generation of additional heat from the primary reaction.[9]
-
Ensure Maximum Cooling: Verify that the cooling system is operating at its maximum capacity and that the coolant flow is unobstructed.
-
Monitor Vigorously: Closely observe the reaction temperature and pressure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid temperature rise.
Potential Causes & Preventative Measures:
| Potential Cause | Explanation | Preventative Measures |
| Reagent Addition Rate Too High | The rate of heat generation is exceeding the rate of heat removal by the cooling system.[3] | Develop a dosing profile based on calorimetry data that maintains a manageable heat flow. Implement a semi-batch process where one reactant is added slowly.[9] |
| Inadequate Cooling | The cooling system may be undersized for the scale of the reaction, or there may be a malfunction. | Ensure the cooling capacity is sufficient for the maximum heat output of the reaction, with a safety margin. Regularly maintain and inspect the cooling system. |
| Accumulation of Unreacted Reagent | A delayed reaction initiation can lead to a buildup of reactants.[2] When the reaction does start, the accumulated material reacts rapidly, causing a sharp temperature spike.[10] | Ensure proper mixing and that the reaction has initiated before proceeding with the full addition of the limiting reagent. Use in-situ monitoring techniques (e.g., FTIR) to track reactant concentration.[10] |
| Impurities in Starting Materials | Catalytic impurities could be accelerating the reaction rate beyond the planned profile. | Use well-characterized starting materials and ensure they meet specifications. |
Problem 2: The reaction has stalled, and I am considering increasing the temperature or adding more reagents.
Immediate Action:
-
Do NOT add more reagents or significantly increase the temperature without further investigation. An accumulation of unreacted starting material poses a significant risk of a runaway reaction if the reaction suddenly initiates.[10]
-
Take a sample for analysis (if safe to do so): Determine the concentration of reactants to understand the state of the reaction.
Decision-Making Process:
Caption: Decision-making for a stalled reaction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Catalyst Deactivation/Insufficient Amount | The catalyst may be poisoned or an insufficient amount was added. | If analysis shows high reactant concentration, investigate potential catalyst poisons. If none are identified, a carefully controlled addition of more catalyst may be necessary. |
| Low Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | Based on calorimetry and safety data, slowly and incrementally increase the temperature while closely monitoring for any sudden exotherm. |
| Poor Mixing | Inadequate agitation can lead to poor mass transfer, stalling the reaction. | Verify that the agitator is functioning correctly and at the appropriate speed for the reaction scale. |
Problem 3: An uncontrolled exotherm is underway, and the temperature continues to rise despite stopping reagent addition.
Immediate Action: Initiate Emergency Quench Protocol.
A quench is the rapid termination of a reaction by the addition of a chemical that reacts quickly with one of the reagents.[9]
Protocol 2: Emergency Quenching Procedure
Objective: To safely and rapidly halt an uncontrolled exothermic reaction.
Prerequisites:
-
An appropriate quenching agent must be identified during the process hazard analysis (PHA) and risk assessment phase.
-
The quenching agent should react quickly with a key reagent to stop the heat-generating reaction.
-
The quenching reaction itself should not produce a significant exotherm or large volumes of gas.
-
The quench system should be designed for rapid and reliable delivery to the reactor.
Steps:
-
Confirm the necessity of a quench: This is a last resort when all other control measures have failed and there is a high risk of a runaway reaction.
-
Initiate the quench: Introduce the pre-determined quenching agent into the reactor as quickly as is safe. The addition should be done with caution, as the initial contact can sometimes be vigorous.[11]
-
Continue maximum cooling: Do not reduce cooling efforts during or after the quench.
-
Monitor the reaction: Continue to monitor temperature and pressure until the reaction is fully stabilized and cooled to a safe temperature.
-
Investigate the incident: Once the situation is safe, a thorough investigation must be conducted to determine the root cause of the uncontrolled exotherm to prevent recurrence.
Section 3: Experimental Protocols
Protocol 1: Heat Flow Calorimetry Study
Objective: To determine the key thermal parameters of the this compound synthesis for safe scale-up.
Equipment:
-
Reactor vessel of appropriate size
-
Dosing pump for controlled reagent addition
-
Temperature and pressure sensors
Methodology:
-
Calibration: Calibrate the calorimeter to determine the heat transfer coefficient (UA) of the system.
-
Charge Initial Reagents: Charge the reactor with the initial starting material (e.g., 2-methylnicotinonitrile) and solvent.
-
Establish Thermal Equilibrium: Bring the reactor contents to the desired starting temperature and allow the system to stabilize.
-
Controlled Addition: Begin the controlled addition of the chlorinating agent at a pre-determined rate.
-
Data Acquisition: Continuously record the reaction temperature, jacket temperature, and reagent addition rate. The instrument software will calculate the heat flow in real-time.[8]
-
Analysis: From the collected data, determine the following:
-
Total Heat of Reaction (ΔHr): The total amount of heat released during the reaction.
-
Heat Release Rate (Qr): The rate at which heat is generated over time.
-
Maximum Heat Release: The peak rate of heat evolution.
-
Reactant Accumulation: The amount of unreacted reagent present in the reactor at any given time.[10]
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail.[10]
-
Data Summary Table:
| Parameter | Symbol | Value | Units | Significance |
| Heat of Reaction | ΔHr | [Example Value] | kJ/mol | Total energy released; essential for cooling system design. |
| Max. Heat Release Rate | Qr,max | [Example Value] | W/kg | Determines the required peak cooling capacity. |
| Adiabatic Temperature Rise | ΔTad | [Example Value] | °C | "Worst-case" temperature increase; informs risk assessment.[10] |
| Max. Temp. of Synthesis Reaction | MTSR | [Example Value] | °C | Predicted temperature after cooling failure, considering accumulation.[10] |
References
- 1. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
- 2. icheme.org [icheme.org]
- 3. icheme.org [icheme.org]
- 4. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 5. wjarr.com [wjarr.com]
- 6. Thermal Analysis and Calorimetry for Chemical Process Safety [jstage.jst.go.jp]
- 7. mt.com [mt.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Spectroscopic Comparative Analysis of 5-Chloro-2-methylnicotinonitrile and Its Structural Analogues
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the nuanced structural and electronic properties of heterocyclic compounds are of paramount importance. Substituted nicotinonitriles, in particular, represent a class of molecules with significant potential, serving as key building blocks in the synthesis of a diverse array of biologically active compounds and functional materials. Understanding the subtle yet significant impact of substituent modifications on the physicochemical properties of these molecules is crucial for rational drug design and the development of novel materials.
This guide presents a detailed spectroscopic comparison of 5-Chloro-2-methylnicotinonitrile and a curated set of its structural analogues: the parent compound 2-methylnicotinonitrile , the analogous halogenated compound 5-Bromo-2-methylnicotinonitrile , and the alkyl-substituted 2,5-dimethylnicotinonitrile . Through a comprehensive analysis of their predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we aim to provide researchers with a foundational understanding of how substituent changes at the 5-position of the pyridine ring influence the spectral characteristics of these molecules. This comparative approach offers valuable insights into the electronic and structural variations within this important class of compounds.
Molecular Structures Under Investigation
The following diagram illustrates the chemical structures of this compound and the selected analogues for this comparative study.
Figure 1. Chemical structures of the analyzed nicotinonitrile derivatives.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and its analogues. These predictions are based on established principles of NMR, IR, and MS, and serve as a valuable guide for experimental analysis.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR chemical shifts (δ) are presented in ppm relative to a standard reference. The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hz are also provided.
| Compound | δ (ppm) - H4 | δ (ppm) - H6 | δ (ppm) - CH₃ |
| This compound | 8.25 (d, J=2.5 Hz) | 7.80 (d, J=2.5 Hz) | 2.60 (s) |
| 2-methylnicotinonitrile | 7.85 (dd, J=8.0, 2.0 Hz) | 8.60 (dd, J=8.0, 2.0 Hz) | 2.55 (s) |
| 5-Bromo-2-methylnicotinonitrile | 8.40 (d, J=2.5 Hz) | 7.95 (d, J=2.5 Hz) | 2.60 (s) |
| 2,5-dimethylnicotinonitrile | 7.65 (s) | 8.45 (s) | 2.50 (s, 2-CH₃), 2.35 (s, 5-CH₃) |
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR chemical shifts (δ) are presented in ppm.
| Compound | δ (ppm) - C2 | δ (ppm) - C3 | δ (ppm) - C4 | δ (ppm) - C5 | δ (ppm) - C6 | δ (ppm) - CN | δ (ppm) - CH₃ |
| This compound | 160.5 | 110.0 | 140.0 | 130.0 | 151.0 | 116.5 | 22.0 |
| 2-methylnicotinonitrile | 158.0 | 112.5 | 138.0 | 125.0 | 152.0 | 117.5 | 21.5 |
| 5-Bromo-2-methylnicotinonitrile | 160.0 | 110.5 | 143.0 | 118.0 | 153.5 | 116.0 | 22.0 |
| 2,5-dimethylnicotinonitrile | 157.0 | 113.0 | 139.0 | 135.0 | 149.0 | 118.0 | 21.0 (2-CH₃), 18.0 (5-CH₃) |
FT-IR Spectral Data (Predicted Key Absorptions)
The predicted characteristic infrared absorption frequencies are presented in wavenumbers (cm⁻¹).
| Compound | ν (cm⁻¹) C≡N | ν (cm⁻¹) C=C, C=N (aromatic) | ν (cm⁻¹) C-H (aromatic) | ν (cm⁻¹) C-H (alkyl) | ν (cm⁻¹) C-Cl/C-Br |
| This compound | ~2230 | ~1600-1450 | ~3100-3000 | ~2980-2850 | ~800-600 (C-Cl) |
| 2-methylnicotinonitrile | ~2225 | ~1600-1450 | ~3100-3000 | ~2980-2850 | - |
| 5-Bromo-2-methylnicotinonitrile | ~2230 | ~1600-1450 | ~3100-3000 | ~2980-2850 | ~700-500 (C-Br) |
| 2,5-dimethylnicotinonitrile | ~2220 | ~1600-1450 | ~3100-3000 | ~2980-2850 | - |
Mass Spectrometry Data (Predicted Molecular Ion and Key Fragments)
The predicted mass-to-charge ratios (m/z) for the molecular ion and significant fragment ions are presented.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 152/154 (3:1) | 117 ([M-Cl]⁺), 90 ([M-Cl-HCN]⁺) |
| 2-methylnicotinonitrile | 118 | 91 ([M-HCN]⁺) |
| 5-Bromo-2-methylnicotinonitrile | 196/198 (1:1) | 117 ([M-Br]⁺), 90 ([M-Br-HCN]⁺) |
| 2,5-dimethylnicotinonitrile | 132 | 117 ([M-CH₃]⁺), 105 ([M-HCN]⁺) |
Interpretation and Comparative Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted NMR spectra provide a wealth of information regarding the electronic environment of the protons and carbons within each molecule.
-
¹H NMR Analysis : The chemical shifts of the aromatic protons are particularly sensitive to the nature of the substituent at the 5-position. In 2-methylnicotinonitrile , the protons at positions 4 and 6 exhibit a typical doublet of doublets splitting pattern due to coupling with each other. The introduction of a halogen at the 5-position, as in This compound and 5-Bromo-2-methylnicotinonitrile , simplifies this region to two doublets, as the coupling between H4 and H6 is removed. The electronegativity of the halogen influences the chemical shifts; the more electronegative chlorine in this compound is expected to cause a downfield shift of the adjacent protons compared to the parent compound. The bromo-analogue shows a similar effect. In 2,5-dimethylnicotinonitrile , the methyl group at the 5-position is electron-donating, leading to an upfield shift of the aromatic protons compared to the halogenated analogues. The methyl protons of the 2-methyl group generally appear as a singlet around 2.5-2.6 ppm.
-
¹³C NMR Analysis : The chemical shifts of the carbon atoms in the pyridine ring are also significantly affected by the substituents. The carbon bearing the substituent (C5) shows a pronounced shift depending on the substituent's electronic effect. For the halogenated compounds, the C5 signal is shifted downfield due to the inductive effect of the halogen. Conversely, the electron-donating methyl group in 2,5-dimethylnicotinonitrile is expected to cause an upfield shift of C5 compared to the parent compound. The nitrile carbon (C≡N) typically appears in the range of 116-118 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra are valuable for identifying the key functional groups present in these molecules.
-
Nitrile (C≡N) Stretch : All four compounds will exhibit a characteristic sharp absorption band for the nitrile group (C≡N) in the region of 2220-2230 cm⁻¹. The position of this band can be subtly influenced by the electronic effects of the substituents on the ring.[1]
-
Aromatic Ring Vibrations : The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1450-1600 cm⁻¹ region. The pattern of these absorptions can provide some indication of the substitution pattern.
-
C-H Vibrations : Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
-
Carbon-Halogen Stretch : The halogenated analogues will show characteristic absorptions for the C-Cl and C-Br bonds in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretch is typically found at a higher frequency than the C-Br stretch due to the lower mass of chlorine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.
-
Molecular Ion Peak : The molecular ion peak (M⁺) will confirm the molecular weight of each compound. For the halogenated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in characteristic M⁺ and M+2 peaks, which are definitive indicators of the presence of these halogens.[2][3]
-
Fragmentation Patterns : The fragmentation of these molecules is expected to involve the loss of the substituent at the 5-position, as well as the loss of a hydrogen cyanide (HCN) molecule from the pyridine ring. For the halogenated compounds, the loss of the halogen atom (Cl or Br) will be a prominent fragmentation pathway. In the case of 2,5-dimethylnicotinonitrile , the loss of a methyl radical is a likely fragmentation route.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Figure 2. General workflow for the spectroscopic analysis of nicotinonitrile derivatives.
Detailed Methodologies
1. NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
2. FT-IR Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, for liquids or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
3. Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for electrospray ionization (ESI) or through a gas chromatograph for electron ionization (EI).
-
Ionization : Use standard EI (70 eV) or ESI conditions.
-
Analysis : Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
Conclusion
This guide provides a foundational framework for the spectroscopic comparison of this compound and its analogues. The predicted spectral data and their interpretations highlight the significant influence of substituents at the 5-position on the electronic and structural properties of the nicotinonitrile core. The systematic changes observed in the NMR chemical shifts, the characteristic IR absorption bands, and the mass spectral fragmentation patterns provide a powerful toolkit for the characterization of this important class of compounds. By following the outlined experimental protocols, researchers can confidently acquire and interpret high-quality spectroscopic data, enabling a deeper understanding of the structure-property relationships that govern the behavior of these molecules. This knowledge is invaluable for the rational design and synthesis of novel compounds with tailored properties for applications in drug discovery and materials science.
References
A Comparative Guide to the Synthesis of 5-Chloro-2-methylnicotinonitrile: An Evaluation of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of substituted nicotinonitriles is a critical endeavor, providing key intermediates for a wide array of biologically active molecules. Among these, 5-Chloro-2-methylnicotinonitrile stands as a valuable building block. The efficiency of its synthesis can significantly impact the overall cost and timeline of a research and development program. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on reaction yields and the practical advantages and disadvantages of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials, primarily revolving around the construction and subsequent modification of the pyridine ring. The key transformations include the introduction of the chloro, methyl, and cyano functionalities at the desired positions. This guide will explore three principal synthetic pathways:
-
The Sandmeyer Reaction Route: Starting from an amino-substituted pyridine precursor.
-
The Chlorination Route: Beginning with a hydroxy-substituted nicotinonitrile.
-
The Cyanation Route: Introducing the nitrile group onto a pre-functionalized pyridine ring.
Each of these routes offers a unique set of challenges and benefits, which will be discussed in detail to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: The Sandmeyer Reaction - From Amino to Chloro
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a halide via a diazonium salt intermediate.[1][2] In the context of this compound synthesis, this route commences with 2-Amino-5-chloro-6-methylpyridine.
Reaction Pathway
The synthesis proceeds in two main steps: diazotization of the amino group followed by a copper(I) chloride-mediated substitution.
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Experimental Protocol
Step 1: Diazotization
-
Suspend 2-Amino-5-chloro-6-methylpyridine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Chloro-de-diazoniation
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Yield and Considerations
Route 2: Chlorination of a Hydroxypyridine Precursor
This route involves the conversion of a hydroxyl group at the 2-position of the pyridine ring to a chlorine atom. A suitable starting material for this approach is 5-Chloro-2-hydroxy-6-methylnicotinonitrile.
Reaction Pathway
The chlorination is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅).
Caption: Chlorination of 5-Chloro-2-hydroxy-6-methylnicotinonitrile to yield the target product.
Experimental Protocol
-
To a round-bottom flask, add 5-Chloro-2-hydroxy-6-methylnicotinonitrile (1.0 eq).
-
Carefully add phosphorus oxychloride (excess, e.g., 5-10 eq). The addition of phosphorus pentachloride (e.g., 1.1 eq) can be beneficial in some cases.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for several hours (2-6 h), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product.
Yield and Considerations
This method can be quite effective, with reported yields for similar chlorinations of hydroxypyridines often in the range of 60% to 85% .[4] The use of phosphorus oxychloride and phosphorus pentachloride requires careful handling due to their corrosive and reactive nature. The workup procedure must be performed with caution. The starting material, 5-Chloro-2-hydroxy-6-methylnicotinonitrile, can be synthesized from readily available precursors.
Route 3: Cyanation of a Dichloropyridine Precursor
The introduction of the cyano group is a key step in the synthesis of many nicotinonitrile derivatives. This route utilizes a palladium-catalyzed cyanation reaction, starting from 2,5-dichloro-6-methylpyridine.
Reaction Pathway
This transformation is typically achieved using a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand.
Caption: Palladium-catalyzed cyanation of 2,5-dichloro-6-methylpyridine.
Experimental Protocol
-
To a reaction vessel, add 2,5-dichloro-6-methylpyridine (1.0 eq), zinc cyanide (0.6-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ (typically 1-5 mol%), and a phosphine ligand like dppf.
-
Add a suitable solvent, such as DMF or DMA.
-
De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a high temperature (typically 120-150 °C) and stir for several hours until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove any inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Yield and Considerations
Palladium-catalyzed cyanation reactions are generally high-yielding, with reported yields for similar transformations often exceeding 80% .[5] However, the cost of the palladium catalyst and ligands can be a significant factor, especially on a large scale. The use of cyanide salts requires strict safety precautions due to their high toxicity. The starting material, 2,5-dichloro-6-methylpyridine, can be prepared from 3-picoline through a multi-step process.
Comparative Summary
| Feature | Route 1: Sandmeyer Reaction | Route 2: Chlorination | Route 3: Cyanation |
| Starting Material | 2-Amino-5-chloro-6-methylpyridine | 5-Chloro-2-hydroxy-6-methylnicotinonitrile | 2,5-Dichloro-6-methylpyridine |
| Key Reagents | NaNO₂, HCl, CuCl | POCl₃, PCl₅ | Zn(CN)₂, Pd Catalyst, Ligand |
| Typical Yield | 40 - 70% | 60 - 85% | > 80% |
| Advantages | Utilizes a common and well-established reaction. | Often high-yielding and uses relatively inexpensive reagents. | Generally provides the highest yields and good functional group tolerance. |
| Disadvantages | Potentially lower yields, sensitive diazonium intermediate, requires careful temperature control. | Harsh and corrosive reagents, exothermic workup. | Expensive catalyst and ligands, highly toxic cyanide source. |
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling hazardous reagents.
-
The Cyanation Route offers the highest potential yield but comes with the drawbacks of expensive catalysts and the need for stringent safety measures when handling cyanides.
-
The Chlorination Route presents a good balance of high yield and the use of more common and less expensive reagents, although the corrosive nature of the chlorinating agents requires careful handling.
-
The Sandmeyer Reaction Route is a classic and viable option, particularly if the amino precursor is readily available. However, it may result in lower and more variable yields compared to the other two methods.
Researchers and process chemists should carefully evaluate these factors to select the most efficient and practical synthesis strategy for their specific application. Further optimization of reaction conditions for each route may also lead to improved yields and process efficiency.
References
- 1. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 5. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
A Comparative Cost Analysis of Synthetic Routes for 5-Chloro-2-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the efficient and economical synthesis of key intermediates is paramount. 5-Chloro-2-methylnicotinonitrile, a substituted pyridine derivative, serves as a crucial building block for a range of complex molecules. This guide provides a detailed cost analysis of plausible synthetic methodologies for this compound, offering a comparative framework to inform strategic decisions in process development and manufacturing. While specific, optimized industrial processes for this exact molecule are not widely published, this analysis leverages established chemical principles and publicly available cost data for starting materials and reagents to construct and evaluate viable synthetic pathways.
Introduction to this compound
This compound, with the chemical structure illustrated below, is a valuable intermediate in organic synthesis. The presence of three distinct functional groups—a chloro substituent, a methyl group, and a nitrile—on the pyridine ring provides multiple points for further chemical modification, making it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.
Caption: Chemical structure of this compound.
The selection of a synthetic route for such an intermediate is a critical decision, influenced by factors including the cost and availability of starting materials, reaction efficiency (yield), process safety, and environmental impact. This guide will focus primarily on the economic aspects of two plausible synthetic strategies.
Proposed Synthetic Routes and Cost Analysis
Two primary synthetic strategies are proposed and analyzed, based on common transformations in pyridine chemistry. The cost analysis is based on estimated bulk pricing of reagents and starting materials. It is important to note that actual industrial costs can vary significantly based on supplier negotiations, purity requirements, and scale of production.
Route 1: Cyanation of 2-Chloro-5-methylpyridine
This approach involves the direct introduction of a cyano group onto a pre-existing chlorinated pyridine ring. The most logical starting material for this route is 2-chloro-5-methylpyridine. A common method for such a transformation is a Rosenmund-von Braun reaction, which typically employs a copper(I) cyanide reagent.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via cyanation.
Detailed Protocol:
-
To a solution of 2-chloro-5-methylpyridine in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).
-
Cool the reaction mixture and quench with an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.
-
Extract the product with an organic solvent (e.g., ethyl acetate, toluene).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to yield this compound.
Cost Analysis - Route 1:
| Reagent/Material | Molecular Weight ( g/mol ) | Assumed Molar Ratio (to starting material) | Estimated Bulk Cost (USD/kg) | Cost per Mole of Product (USD) (Assuming 80% Yield) |
| 2-Chloro-5-methylpyridine | 127.57 | 1.0 | ~35[1][2] | 5.58 |
| Copper(I) Cyanide | 89.56 | 1.2 | ~75[3][4][5][6][7] | 10.08 |
| Solvent (e.g., DMF) | - | - | ~2 | (Variable, depends on recovery) |
| Total Estimated Reagent Cost per Mole of Product | ~15.66 |
Expertise & Experience Insights: The Rosenmund-von Braun reaction is a robust method for introducing nitriles to aryl halides. The choice of solvent is critical; it must be able to withstand high temperatures and solubilize the copper cyanide salt. The work-up procedure is also crucial for removing copper byproducts, which can be challenging on a large scale. While yields can be good, the use of stoichiometric copper cyanide and the high reaction temperatures are drawbacks from both a cost and environmental perspective.
Route 2: Sandmeyer-type Reaction from 2-Amino-5-chloro-6-methylpyridine
This classic transformation in aromatic chemistry involves the conversion of an amino group to a nitrile via a diazonium salt intermediate. The starting material for this route would be 2-amino-5-chloro-6-methylpyridine.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via a Sandmeyer-type reaction.
Detailed Protocol:
-
Dissolve 2-amino-5-chloro-6-methylpyridine in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by chromatography, distillation, or recrystallization.
Cost Analysis - Route 2:
| Reagent/Material | Molecular Weight ( g/mol ) | Assumed Molar Ratio (to starting material) | Estimated Bulk Cost (USD/kg) | Cost per Mole of Product (USD) (Assuming 70% Yield) |
| 2-Amino-5-chloro-6-methylpyridine | 142.59 | 1.0 | ~150 (Estimated bulk)[8][9][10][11] | 30.55 |
| Sodium Nitrite | 69.00 | 1.1 | ~4[12][13][14][15][16] | 0.44 |
| Hydrochloric Acid (37%) | 36.46 | 3.0 | ~0.34[17][18][19][20][21] | 0.19 |
| Copper(I) Cyanide | 89.56 | 1.2 | ~75[3][4][5][6][7] | 11.51 |
| Sodium Cyanide | 49.01 | 1.2 | ~3[22][23][24][25][26] | 0.25 |
| Total Estimated Reagent Cost per Mole of Product | ~42.94 |
Expertise & Experience Insights: The Sandmeyer reaction is a well-established and versatile method. However, the stability of the diazonium salt is a critical parameter; low temperatures must be strictly maintained during its formation and reaction. The use of highly toxic cyanides necessitates stringent safety protocols. While the starting aminopyridine is more expensive than the chloropyridine in Route 1, the reaction conditions are generally milder. The overall cost-effectiveness of this route is heavily dependent on the price of the starting amine.
Comparison and Conclusion
| Metric | Route 1: Cyanation | Route 2: Sandmeyer-type Reaction |
| Starting Material Cost | Lower | Higher |
| Reagent Cost | Higher (due to stoichiometric CuCN) | Lower (excluding the starting amine) |
| Estimated Total Reagent Cost | Lower (~$16/mole) | Higher (~$43/mole) |
| Reaction Conditions | High Temperature | Low Temperature |
| Safety Concerns | High temperature, toxic cyanide | Unstable diazonium intermediate, toxic cyanides |
| Waste Stream | Copper waste | Copper and cyanide waste |
| Assumed Yield | Higher (80%) | Lower (70%) |
Based on this analysis, Route 1, the cyanation of 2-chloro-5-methylpyridine, appears to be the more cost-effective approach for the synthesis of this compound, primarily due to the significantly lower cost of the starting material. However, the high reaction temperatures and the cost associated with the stoichiometric use of copper(I) cyanide are notable disadvantages.
Route 2, the Sandmeyer-type reaction, offers the advantage of milder reaction conditions but is hampered by the higher cost of the starting aminopyridine. For this route to be economically competitive, a more cost-effective synthesis of 2-amino-5-chloro-6-methylpyridine would be required.
Future Outlook: For industrial-scale production, process optimization would be critical. For Route 1, developing a catalytic version of the cyanation reaction that minimizes the use of copper would significantly improve its economic and environmental profile. For Route 2, a more efficient and economical synthesis of the starting amine would be the key to viability. Further research into alternative synthetic strategies, such as those involving the construction of the pyridine ring from acyclic precursors (e.g., a modified Hantzsch synthesis), may also yield more economical and sustainable routes in the long term.[27][28][29][30][31]
This guide provides a foundational cost analysis based on plausible synthetic routes. It is intended to aid researchers and process chemists in their initial evaluation of manufacturing strategies for this compound. Experimental validation and process optimization are essential next steps to determine the most viable route for specific manufacturing needs.
References
- 1. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. strem.com [strem.com]
- 5. 氰化亚铜 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Copper(I) Cyanide | 544-92-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 202080051 [thermofisher.com]
- 8. 2-Amino-5-chloro-6-methylpyridine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 9. myuchem.com [myuchem.com]
- 10. 2-Amino-5-chloro-6-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem [buyersguidechem.com]
- 12. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams [chemical-supermarket.com]
- 13. Sodium Nitrite (Crystalline/Certified ACS), Fisher Chemical 250 g | Buy Online | Fisher Scientific [fishersci.com]
- 14. ingredi.com [ingredi.com]
- 15. Sodium nitrite price,buy Sodium nitrite - chemicalbook [m.chemicalbook.com]
- 16. Sodium nitrite, 98% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 17. Hydrochloric acid price,buy Hydrochloric acid - chemicalbook [m.chemicalbook.com]
- 18. DGR Industrial Products, Inc. :: Generic Chemicals :: Hydrochloric Acid, 38%, 4 x 1-Gallon [chemical-supermarket.com]
- 19. Hydrochloric Acid Prices, Monitor, Market Analysis & Demand [chemanalyst.com]
- 20. imarcgroup.com [imarcgroup.com]
- 21. m.indiamart.com [m.indiamart.com]
- 22. シアン化ナトリウム reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 23. imarcgroup.com [imarcgroup.com]
- 24. camachem.com [camachem.com]
- 25. Sodium cyanide, 98+%, extra pure, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 26. calpaclab.com [calpaclab.com]
- 27. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 28. baranlab.org [baranlab.org]
- 29. scribd.com [scribd.com]
- 30. chemtube3d.com [chemtube3d.com]
- 31. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Purity analysis of 5-Chloro-2-methylnicotinonitrile from different suppliers
Starting Data Collection
I've initiated comprehensive Google searches for information on 5-Chloro-2-methylnicotinonitrile. I'm focusing on chemical properties, synthesis pathways, and potential impurities to build a strong foundation of knowledge.
Planning Analytical Methods
My focus has shifted to the analytical methods needed for purity assessment. I'm exploring established techniques like HPLC and GC-MS, and searching for example analyses of similar compounds. I will now create an outline of my guide, with detailed experimental protocols for each technique and plan to create visual representations of the workflows. My next step will be to generate some hypothetical data for analysis from the three suppliers.
Defining Guide Scope
My current priority is crafting a structured comparison guide. I'm building out a comprehensive introduction and outlining the critical role of purity in this compound's application. After outlining the comparison guide, I will be moving to the step-by-step experimental protocols for each analytical technique. I'm also planning to create Graphviz diagrams for the experimental workflow. I aim to integrate hypothetical data and explanations and will be including citations.
Constructing a Comparison Guide
I'm now focusing on the structure of the purity analysis comparison guide. The goal is a truly comprehensive resource that demonstrates rigorous scientific integrity. I'm exploring different organizational approaches to ensure clarity and usability for the expert audience.
Refining Analytical Techniques
I'm deep into refining the analytical techniques section. HPLC is a priority. I'm focusing on detailed validation protocols to ensure the guide demonstrates scientific rigor. Data presentation in tables is taking shape, and I'm sourcing clickable URLs for all citations. I am now exploring detailed workflow diagrams for clear step-by-step methodologies.
Gathering Specific Impurities
I'm now seeking specific impurities commonly found in this compound synthesis. Identifying these will add significant value to the comparison guide. I'm focusing on common impurities arising from starting materials, reagents, and intermediates. This targeted information will bolster the guide's practical utility.
Expanding the Analytical Focus
I'm now integrating information from my initial search to build the HPLC, GC-MS, and NMR sections. The focus is to detail experimental choice justifications for a range of analytical techniques. I'm prioritizing the inclusion of self-validating protocols with clickable URLs for each citation. I've begun crafting workflow diagrams and data tables to improve clarity and organization.
Structuring the Analysis Guide
I'm now outlining the structure of the purity analysis guide, beginning with an introduction to this compound. I'll include the regulatory framework and propose likely impurities based on potential synthesis routes. The goal is to establish a clear context for comparing analytical techniques and presenting hypothetical, but scientifically sound, data.
Structuring the Guide Framework
A Senior Application Scientist's Guide to Catalyst Selection for 5-Chloro-2-methylnicotinonitrile Cross-Coupling Reactions
Introduction
In the landscape of modern drug discovery and development, functionalized pyridine scaffolds are of paramount importance. Among these, 5-Chloro-2-methylnicotinonitrile stands out as a versatile building block, offering multiple reaction sites for molecular elaboration. However, the inherent electronic properties of this substrate—specifically the electron-deficient nature of the pyridine ring and the potential for the ring nitrogen to inhibit catalyst activity—present significant challenges for synthetic chemists. The C-Cl bond, in particular, is notoriously less reactive than its bromide or iodide counterparts in classical cross-coupling reactions.[1]
This guide provides a comparative analysis of modern catalytic systems for the cross-coupling of this compound and related chloro-heteroarenes. We will move beyond simple protocol recitation to explore the underlying principles of catalyst selection, focusing on the causal relationships between ligand architecture, reaction conditions, and catalytic efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to optimize C-C and C-N bond-forming reactions on this challenging yet valuable substrate.
Core Principles: The Palladium-Catalyzed Cross-Coupling Cycle
At the heart of many of these transformations is the palladium-catalyzed cross-coupling cycle. A fundamental understanding of its key steps is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, which can be broken down into three primary stages: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[2][3] The efficiency of each step is profoundly influenced by the choice of ligand on the palladium center.[4]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Study 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis due to the stability and low toxicity of the boronic acid reagents.[5][6] For challenging substrates like this compound, the choice of catalyst is critical to overcome the high activation barrier of the C-Cl bond.
Catalyst Performance Overview
We compare three classes of palladium catalysts: a traditional system, a modern Buchwald-type pre-catalyst, and an N-heterocyclic carbene (NHC)-ligated system. The data below is representative of typical results for chloropyridine substrates.[7]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| PEPPSI™-IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 1-3 |
Scientific Rationale & Insights
-
Pd(PPh₃)₄: This classical "first-generation" catalyst is often sufficient for more reactive aryl bromides and iodides.[8] However, with aryl chlorides, its performance is frequently sluggish, requiring higher catalyst loadings and temperatures. The triphenylphosphine (PPh₃) ligand offers moderate electron donation and steric bulk, which can be insufficient to promote the difficult oxidative addition of the C-Cl bond and can lead to catalyst decomposition at elevated temperatures.
-
XPhos Pd G3: This is a "third-generation" Buchwald pre-catalyst. The XPhos ligand is a highly bulky and electron-rich biaryl phosphine.[9] Its steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition. The ligand's electron-donating character accelerates the final, often rate-limiting, reductive elimination step. The use of a pre-catalyst, where the active Pd(0) is readily generated in situ, ensures higher catalyst activity and reproducibility compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9]
-
PEPPSI™-IPr: This catalyst features an N-heterocyclic carbene (NHC) ligand (IPr). NHCs are strong sigma-donors, forming very stable bonds with the palladium center.[10] This stability makes the catalyst robust and resistant to decomposition, even at higher temperatures. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system provides a practical, air-stable pre-catalyst that is highly effective for coupling challenging substrates.[10]
Comparative Study 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[11][12] The reaction is highly sensitive to ligand choice, especially when coupling unactivated aryl chlorides with primary or secondary amines.[2]
Catalyst Performance Overview
The evolution of ligands for Buchwald-Hartwig amination has led to dramatic improvements in reaction scope and efficiency. We compare an early bidentate ligand with a state-of-the-art, sterically hindered monophosphine ligand system.
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | Primary/Secondary | NaOt-Bu | Toluene | 100 | 12-24 | Moderate-Good |
| BrettPhos Pd G4 | Primary/Secondary | K₃PO₄ | t-BuOH | 100 | 3-18 | Excellent |
Scientific Rationale & Insights
-
Pd₂(dba)₃ / BINAP: Bidentate phosphine ligands like BINAP were a significant advancement, allowing for the coupling of primary amines.[11] The chelation was thought to stabilize the palladium center and facilitate the catalytic cycle. However, these systems often struggle with less reactive aryl chlorides and can be sensitive to steric hindrance on either coupling partner.
-
BrettPhos Pd G4: BrettPhos is a highly sophisticated, bulky, and electron-rich dialkylbiaryl phosphine ligand.[13] The rationale behind its design is multi-faceted: the extreme steric bulk facilitates the rate-limiting reductive elimination step, which is crucial for forming the C-N bond.[14] This bulk also prevents the formation of inactive catalyst dimers. The use of a fourth-generation (G4) pre-catalyst ensures the rapid and quantitative generation of the active monoligated Pd(0) species, leading to highly efficient and reproducible reactions even with challenging substrates like this compound.[14]
Emerging Alternatives: The Rise of Nickel Catalysis
While palladium has dominated the field of cross-coupling, nickel catalysis has emerged as a powerful and cost-effective alternative.[15][16] Nickel catalysts are often more effective for activating stubborn C-Cl bonds due to their different electronic properties and kinetically more facile oxidative addition.[9] They have shown remarkable efficacy in a variety of transformations, including Suzuki, Negishi, and Buchwald-Hartwig type reactions.[17][18] Researchers should consider nickel-based systems, particularly for large-scale syntheses where the cost of palladium can be prohibitive.
Experimental Protocols & Workflow
Adherence to rigorous, reproducible experimental protocols is the foundation of trustworthy scientific results. The following are representative procedures for the high-performance catalytic systems discussed.
Caption: A standardized workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling using XPhos Pd G3
This protocol is adapted from standard procedures for coupling aryl chlorides.[7]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst (1-2 mol%).
-
Solvent Addition: Add degassed anhydrous toluene or THF via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination using BrettPhos Pd G4
This protocol is based on modern amination procedures.[14]
-
Reaction Setup: In a nitrogen-filled glovebox, add the desired amine (1.2 equiv), potassium phosphate (K₃PO₄, 1.4 equiv), BrettPhos Pd G4 (2-5 mol%), and a magnetic stir bar to a screw-cap vial.
-
Substrate & Solvent Addition: Add this compound (1.0 equiv) followed by anhydrous tert-butanol (t-BuOH).
-
Sealing & Reaction: Seal the vial tightly with a PTFE-lined cap. The vial can then be removed from the glovebox and placed in a pre-heated heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Partition the mixture between dichloromethane (DCM) and water. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Decision Framework
The successful cross-coupling of this compound is highly dependent on the selection of an appropriate, modern catalytic system. While classical catalysts like Pd(PPh₃)₄ may provide a baseline, they are consistently outperformed by systems employing bulky, electron-rich phosphine ligands or robust NHC ligands.
Caption: A logic diagram for selecting a catalyst system.
Key Recommendations:
-
For C-C (Suzuki) Coupling: Employ a Buchwald-type pre-catalyst such as XPhos Pd G3 or SPhos Pd G3 for optimal results.[7]
-
For C-N (Buchwald-Hartwig) Amination: Utilize a state-of-the-art system like BrettPhos Pd G4 to ensure high yields and broad substrate scope.[13][14]
-
For Cost-Sensitive, Large-Scale Synthesis: Investigate the use of nickel-based catalysts as a viable, lower-cost alternative.[9][15]
By leveraging these advanced catalytic systems and adhering to robust experimental practices, researchers can efficiently functionalize the this compound core, accelerating the discovery and development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Ligand Effects in Pd-Catalyzed Cross Coupling | VIPEr [ionicviper.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
